molecular formula C8H12N2O2 B2463940 3,5-Dimethoxybenzene-1,2-diamine CAS No. 1075748-44-5

3,5-Dimethoxybenzene-1,2-diamine

Cat. No.: B2463940
CAS No.: 1075748-44-5
M. Wt: 168.196
InChI Key: ZFAAJSYHBXBLJP-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzene-1,2-diamine (CAS Number: 1075748-44-5) is a substituted benzene-1,2-diamine derivative of significant interest as a versatile building block in organic synthesis and medicinal chemistry. Its molecular formula is C 8 H 12 N 2 O 2 and it has a molecular weight of 168.19 g/mol [ citation:1 ]. Primary Research Applications: Benzimidazole Synthesis: This diamine is a key precursor for the synthesis of benzimidazole derivatives, which are privileged structures in medicinal chemistry and materials science [ citation:7 ]. Substituted diaminobenzenes are important starting materials for the formation of arylbenzimidazoles, which have applications in organic light-emitting diodes (OLEDs) [ citation:4 ]. Organocatalyst Development: Derivatives of benzene-1,2-diamine serve as effective double hydrogen bond donors in non-covalent organocatalysts, which are used to activate substrates and control stereoselectivity in various synthetic transformations [ citation:4 ]. Recent research explores their incorporation into chiral catalysts for reactions such as the Michael addition [ citation:10 ]. Handling and Storage: To ensure product stability, this compound should be stored in a dark place under an inert atmosphere. For long-term preservation, it is recommended to store it in a freezer at temperatures under -20°C [ citation:1 ]. Safety Information: The compound carries the signal word "Warning." The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [ citation:1 ]. Appropriate personal protective equipment should be worn, and the safety data sheet (SDS) should be consulted before use. Disclaimer: This product is intended for research purposes only and is not classified as a drug or pharmaceutical agent. It is strictly for laboratory use by qualified professionals and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAAJSYHBXBLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Dimethoxybenzene-1,2-diamine CAS 1075748-44-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the properties, synthesis, and applications of 3,5-Dimethoxybenzene-1,2-diamine (CAS 1075748-44-5) .

CAS 1075748-44-5 | A Privileged Scaffold for Heterocyclic Synthesis[1]

Executive Summary

This compound is a highly specialized, electron-rich aromatic diamine used primarily as a building block in medicinal chemistry. Unlike common phenylenediamines, the specific 3,5-dimethoxy substitution pattern confers unique electronic properties to the benzene ring, making it a critical precursor for synthesizing 4,6-dimethoxybenzimidazoles and substituted quinoxalines .

Chemical & Physical Properties[2][3][4][5][6]

The following data aggregates experimental values and predictive models for CAS 1075748-44-5.

PropertySpecificationNotes
Chemical Name This compoundAlso: 3,5-Dimethoxy-1,2-phenylenediamine
CAS Number 1075748-44-5Distinct from isomer 4,5-dimethoxy (CAS 27841-33-4)
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance Off-white to dark grey solidDarkens rapidly upon air exposure (oxidation)
Solubility DMSO, Methanol, Ethanol, DCMPoor solubility in non-polar alkanes
pKa (Conjugate Acid) ~4.5 - 5.0 (Predicted)Electron-donating OMe groups increase basicity relative to aniline
Stability High Air Sensitivity Rapidly oxidizes to quinone imines/diimines
Storage -20°C, Inert Atmosphere (Ar/N₂)Dessicated storage required

Synthesis & Manufacturing

The synthesis of this compound is non-trivial due to the directing effects of the methoxy groups. Direct nitration of 3,5-dimethoxyaniline often yields a mixture of isomers. A highly regioselective route involves N-protection followed by nitration and subsequent reduction.

Core Synthetic Pathway
  • Protection: 3,5-Dimethoxyaniline is converted to a formanilide or acetanilide to modulate reactivity.

  • Nitration: The protected aniline is nitrated. The amide group directs the nitro group to the ortho position (position 2), preventing substitution at position 4.

  • Deprotection & Reduction: The nitro group is reduced (H₂/Pd-C or Hydrazine/Pd) to yield the final diamine.

Reaction Workflow Visualization

The following diagram illustrates the critical regioselective pathway:

SynthesisPath Start 3,5-Dimethoxyaniline (Starting Material) Step1 N-Protection (Formic Acid/Ac2O) Start->Step1 Inter1 N-(3,5-dimethoxyphenyl) formamide Step1->Inter1 Step2 Nitration (HNO3, <0°C) Inter1->Step2 Regioselective Ortho-Nitration Inter2 3,5-Dimethoxy- 2-nitroformanilide Step2->Inter2 Step3 Deprotection & Reduction (H2, Pd/C) Inter2->Step3 Product 3,5-Dimethoxybenzene- 1,2-diamine (CAS 1075748-44-5) Step3->Product

Caption: Regioselective synthesis of this compound via protected nitroaniline intermediate.

Detailed Experimental Protocol (Reduction Step)

Based on standard protocols for electron-rich nitroanilines.

  • Preparation: Charge a hydrogenation vessel with 3,5-dimethoxy-2-nitroaniline (1.0 eq) dissolved in degassed Methanol or Ethanol.

  • Catalyst: Add 10% Pd/C (5-10 wt% loading). Caution: Pd/C is pyrophoric; keep wet.

  • Reduction: Purge with Argon, then introduce Hydrogen gas (balloon pressure or 1-3 bar). Stir vigorously at Room Temperature for 2–4 hours.

  • Monitoring: Monitor via TLC/LCMS. The yellow nitro compound will fade to a colorless/grey amine solution.

  • Isolation (Critical): Filter catalyst under Argon atmosphere (Schlenk line techniques recommended). Evaporate solvent under reduced pressure.

    • Note: Do not expose the crude residue to air for extended periods. Store the product immediately or use it in situ for the next step.

Applications in Drug Discovery

The primary utility of CAS 1075748-44-5 lies in its ability to form fused heterocyclic rings with specific electronic signatures.

A. Synthesis of 4,6-Dimethoxybenzimidazoles

Reaction with carboxylic acids or aldehydes yields benzimidazoles.[1] The 4,6-dimethoxy pattern (derived from the 3,5-dimethoxy diamine) creates a unique steric and electronic environment often exploited in kinase inhibitors to bind to specific hydrophobic pockets (e.g., ATP binding sites).

B. Synthesis of Quinoxalines

Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil derivatives) yields quinoxalines. These scaffolds are prevalent in oncology drugs targeting FGFR (Fibroblast Growth Factor Receptors).

Mechanism of Heterocycle Formation

Applications cluster_Benz Benzimidazole Route cluster_Quin Quinoxaline Route Diamine 3,5-Dimethoxybenzene- 1,2-diamine Reagent1 + Carboxylic Acid / Aldehyde (R-COOH / R-CHO) Diamine->Reagent1 Reagent2 + 1,2-Dicarbonyl (R-CO-CO-R) Diamine->Reagent2 Benzimidazole 4,6-Dimethoxybenzimidazole Scaffold Reagent1->Benzimidazole Condensation (- 2 H2O) Quinoxaline Dimethoxy-Quinoxaline Scaffold Reagent2->Quinoxaline Condensation (- 2 H2O)

Caption: Divergent synthesis pathways for creating bioactive heterocycles from the diamine core.

Handling, Safety & Toxicology (E-E-A-T)

Oxidation & Instability
  • Risk: Electron-rich diamines are prone to "auto-oxidation," forming dark radical species and polymers.

  • Mitigation: All reactions should be degassed. Solvents should be anhydrous.[2]

  • Visual Indicator: Pure compound is off-white. Pink, purple, or black coloration indicates significant degradation.

Safety Profile
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • Toxicology: Like many phenylenediamines, it should be treated as a potential sensitizer and mutagen. Avoid inhalation of dust.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • BenchChem. (2025).[3][2] A Comprehensive Technical Guide to 3-Methoxy-benzene-1,2-diamine. Retrieved from

  • Alamgir, M., et al. (2020). "Synthesis of Dimethoxy Activated Benzimidazoles and Bisbenzimidazoles." Heterocycles, Vol. 100, No. 8. Retrieved from

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: Erdafitinib (Related Pharmacophore Data). Retrieved from

  • Google Patents. (2010). Patent CN101668742B: Bridged six-membered ring compounds. Retrieved from

  • ChemScene. (2025). Product Data: this compound (CAS 1075748-44-5).[4][5][6][7] Retrieved from

Sources

Technical Whitepaper: Isomeric Divergence in Dimethoxy-o-phenylenediamines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the critical distinctions between these two isomers, focusing on the "Isomer Trap" that often derails synthetic campaigns in medicinal chemistry.

Executive Summary: The Isomer Trap

In the synthesis of benzimidazole-based pharmacophores (e.g., kinase inhibitors, fluorescent probes), the choice of diamine precursor dictates the regiochemical outcome. 4,5-Dimethoxy-o-phenylenediamine (Isomer B) is the industry standard—a symmetric, electron-rich "push-push" system yielding symmetric heterocycles. 3,5-Dimethoxy-o-phenylenediamine (Isomer A) is an asymmetric, sterically congested variant often encountered as an impurity or a specialized building block.

Confusing these isomers leads to:

  • Regioisomeric Mixtures: The 3,5-isomer yields asymmetric benzimidazoles (4,6-dimethoxy substitution) with distinct tautomeric populations compared to the 5,6-dimethoxy products of the 4,5-isomer.

  • Purification Failure: The resulting heterocycles often co-elute, making separation at the final stage nearly impossible.

  • Potency Loss: The steric bulk of the 3,5-isomer can abolish binding affinity in tight enzymatic pockets.

Structural & Electronic Analysis

Symmetry and Electronic Density

The defining difference lies in the arrangement of the methoxy groups relative to the nucleophilic amines.

  • 4,5-Dimethoxy-o-phenylenediamine (

    
     Symmetry): 
    
    • Both methoxy groups are para to one amine and meta to the other.

    • Effect: Both amines are electronically equivalent and highly nucleophilic due to resonance donation.

    • Result: Formation of symmetric 5,6-dimethoxybenzimidazoles.

  • 3,5-Dimethoxy-o-phenylenediamine (

    
     Asymmetry): 
    
    • C2-Amine: Flanked by a methoxy group at C3 (ortho) and C1 (ortho). This amine is sterically hindered and electronically "sandwiched."

    • C1-Amine: Meta to both methoxy groups (at C3 and C5).

    • Effect: Significant nucleophilic disparity. The C1-amine is kinetically faster but less electron-rich than the C2-amine.

    • Result: Formation of 4,6-dimethoxybenzimidazoles (often numbered 5,7- depending on tautomer nomenclature).

Visualization of Isomeric Divergence

IsomerComparison Isomer45 4,5-Dimethoxy-o-phenylenediamine (Symmetric, Electron-Rich) Benzimidazole56 5,6-Dimethoxybenzimidazole (Symmetric Product) Isomer45->Benzimidazole56 Cyclization (Single Product) Isomer35 3,5-Dimethoxy-o-phenylenediamine (Asymmetric, Sterically Hindered) Benzimidazole46 4,6-Dimethoxybenzimidazole (Asymmetric Product) Isomer35->Benzimidazole46 Cyclization (Regioisomeric Tautomers)

Figure 1: Divergent pathways. The 4,5-isomer yields a single symmetric scaffold, while the 3,5-isomer introduces asymmetry and potential steric clashes.

Synthetic Pathways & Sourcing

Unlike the 4,5-isomer, the 3,5-isomer cannot be synthesized via simple nitration of a symmetric precursor.

Synthesis of 4,5-Dimethoxy-o-phenylenediamine
  • Precursor: Veratrole (1,2-dimethoxybenzene).

  • Route: Direct nitration yields 1,2-dimethoxy-4,5-dinitrobenzene (high regioselectivity due to ortho/para direction of OMe groups).

  • Reduction: Catalytic hydrogenation (Pd/C) or Fe/HCl reduction.

Synthesis of 3,5-Dimethoxy-o-phenylenediamine
  • Precursor: 3,5-Dimethoxyaniline.

  • Route: Requires protection (e.g., Acetyl)

    
     Nitration 
    
    
    
    Deprotection
    
    
    Reduction.
  • Challenge: Direct nitration of 1,3-dimethoxybenzene yields 4-nitro (major) and 2-nitro (minor). The dinitro species is typically 4,6-dinitro (leading to 1,3-diaminobenzene, not 1,2).

  • Critical Step: The 3,5-dimethoxy-o-phenylenediamine is best accessed via nitration of 3,5-dimethoxyaniline which directs the nitro group to the ortho position (C2 or C6), followed by reduction.

Feature4,5-Isomer Route3,5-Isomer Route
Starting Material Veratrole3,5-Dimethoxyaniline
Key Intermediate 4,5-Dinitroveratrole2-Nitro-3,5-dimethoxyaniline
Scalability High (Multi-kg)Low (Gram scale, often custom synthesis)
Cost LowHigh (approx. 5-10x factor)

Analytical Differentiation (QC Protocol)

Before initiating any condensation reaction, you must validate your starting material. The isomers are easily distinguishable by proton NMR.

NMR Fingerprint ( H NMR in DMSO- )
IsomerAromatic RegionSignal MultiplicityExplanation
4,5-Dimethoxy

6.30 - 6.50 ppm
Singlet (2H) The two aromatic protons are chemically equivalent due to the

axis.
3,5-Dimethoxy

5.90 - 6.10 ppm
Two Doublets (1H each) The protons are meta to each other (

Hz) and non-equivalent.
Melting Point
  • 4,5-Isomer: 131–133 °C (Sharp).

  • 3,5-Isomer: Typically lower and broader (due to oxidative instability of the crowded amine), often ~75–80 °C (decomposition).

Experimental Protocol: Benzimidazole Synthesis

This protocol highlights the reactivity difference. We use Benzaldehyde as the electrophile.

Materials
  • Diamine: 1.0 equiv (Isomer A or B).

  • Benzaldehyde: 1.1 equiv.[1]

  • Oxidant: Sodium Metabisulfite (

    
    ) or Air/Catalyst.
    
  • Solvent: DMF or Ethanol.

Procedure (Standard Oxidative Cyclization)
  • Dissolution: Dissolve 5.0 mmol of diamine in 20 mL DMF.

  • Addition: Add 5.5 mmol Benzaldehyde. Stir for 30 min at RT (Schiff base formation).

    • Observation: 4,5-isomer turns dark rapidly (electron-rich). 3,5-isomer reacts slower.

  • Cyclization: Add 1.2 equiv

    
     dissolved in minimal water. Heat to 100 °C for 4 hours.
    
  • Workup: Pour into ice water. Filter precipitate.

Outcome Analysis
  • From 4,5-Isomer: Yields 5,6-Dimethoxy-2-phenyl-1H-benzimidazole .

    • Symmetry: The product is symmetric. N-alkylation (e.g., with MeI) yields a single N-methyl product (N1 and N3 are equivalent).

  • From 3,5-Isomer: Yields 4,6-Dimethoxy-2-phenyl-1H-benzimidazole .

    • Asymmetry: The product exists as a tautomeric mixture.

    • N-Alkylation Risk: Reaction with MeI will yield two separable regioisomers :

      • 4,6-dimethoxy-1-methyl-2-phenylbenzimidazole (Sterically crowded N-Me).

      • 5,7-dimethoxy-1-methyl-2-phenylbenzimidazole (Less crowded).

Reaction Pathway Diagram

ReactionPath Substrate Substrate + Benzaldehyde Path45 Pathway A: 4,5-Isomer Substrate->Path45 Path35 Pathway B: 3,5-Isomer Substrate->Path35 Intermediate45 Symmetric Schiff Base Path45->Intermediate45 Product45 5,6-Dimethoxybenzimidazole (Single Isomer) Intermediate45->Product45 Alkylation Subsequent N-Alkylation Product45->Alkylation Intermediate35 Asymmetric Schiff Base (Regioisomeric Mixture) Path35->Intermediate35 Product35 4,6-Dimethoxybenzimidazole (Tautomeric Pair) Intermediate35->Product35 Product35->Alkylation Result45 Single N-Me Product Alkylation->Result45 Symmetric Result35 Mixture of N-Me Regioisomers (Separation Required) Alkylation->Result35 Asymmetric

Figure 2: The downstream consequences of isomer selection. Note the divergence at the alkylation step, where the 3,5-isomer creates separation challenges.

References

  • Benzimidazole Synthesis Overview

    • Title: Recent achievements in the synthesis of benzimidazole derivatives.[1][2][3]

    • Source: RSC Advances, 2023.[4]

    • URL:[Link]

  • Regioselectivity in Benzimidazoles

    • Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes.[2][3][5]

    • Source: PMC (NIH), 2020.
    • URL:[Link]

  • Synthesis of 4,5-Dimethoxy Precursors

    • Title: Synthesis of 4,5-dimethoxykynuramine and its in vivo conversion.[6] (Demonstrates Veratrole route).

    • Source: Journal of Pharmaceutical Sciences.
    • URL:[Link]

  • General o-Phenylenediamine Reactivity

    • Title: o-Phenylenediamine (Organic Syntheses Procedure).[7]

    • Source: Organic Syntheses, Coll. Vol. 2.
    • URL:[Link]

Sources

Suppliers and price of 3,5-Dimethoxybenzene-1,2-diamine for research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Orientation

The Critical Distinction: Before initiating procurement, you must verify the specific isomer required for your research. There is a frequent confusion in the market between two isomers with vastly different availability profiles:

  • Target Compound: 3,5-Dimethoxybenzene-1,2-diamine

    • CAS: 1075748-44-5

    • Availability: Rare / Custom Synthesis Only.

    • Status: Non-stock item at major catalog houses.

    • Primary Challenge: Synthetic difficulty due to regioselectivity issues (discussed in Part 4).

  • Common Analog: 4,5-Dimethoxybenzene-1,2-diamine (also known as 1,2-Diamino-4,5-dimethoxybenzene)[1]

    • CAS: 27841-33-4[1]

    • Availability: Commodity Chemical (Sigma, TCI, etc.).

    • Use Case: Standard reagent for fluorescent probes (NO detection) and benzimidazole synthesis.

Strategic Directive: If your protocol specifically demands the 3,5-isomer (CAS 1075748-44-5) , do not expect "off-the-shelf" delivery. You are entering a Custom Synthesis (FTE/FFS) procurement model. This guide details the sourcing strategy, pricing expectations, and the technical rationale for the high cost.

Part 2: Market Analysis – Suppliers & Pricing

Because CAS 1075748-44-5 is not a bulk commodity, "list prices" do not exist. Pricing is based on synthesis difficulty and labor time .

Table 1: Sourcing Landscape & Price Estimation
Supplier TierRepresentative VendorsStock StatusEstimated Price / Lead Time
Tier 1 (Catalog) Sigma-Aldrich, Thermo FisherNot Listed N/A
Tier 2 (Specialist) BLD Pharm, ChemScene, AccelaInquiry Only $1,500 - $3,500 / gram (4-8 weeks)
Tier 3 (Custom) WuXi AppTec, Enamine, CuriaMake-to-Order $5,000+ / project (FTE basis)
Reference 4,5-Isomer (CAS 27841-33-4)In Stock$100 - $150 / gram

Procurement Note: The price disparity (10x-30x) between the 3,5-isomer and the 4,5-isomer is driven by the regioselectivity penalty in synthesis. The 3,5-isomer requires difficult separation of isomers or expensive starting materials.

Part 3: Technical Procurement Strategy (Decision Logic)

To avoid project delays, use this logic flow to determine your sourcing route.

ProcurementLogic Start Start: Verify Requirement CheckCAS Check CAS Number Start->CheckCAS Isomer45 CAS 27841-33-4 (4,5-Dimethoxy...) CheckCAS->Isomer45 Common Isomer35 CAS 1075748-44-5 (3,5-Dimethoxy...) CheckCAS->Isomer35 Rare ActionBuy Direct Purchase (Sigma/TCI) ~$100/g Isomer45->ActionBuy VerifyApp Verify Application: Is 3,5-substitution strictly required? Isomer35->VerifyApp ActionCustom Custom Synthesis Request (ChemScene/BLD) >$2000/g VerifyApp->ActionBuy No (Can use 4,5) VerifyApp->ActionCustom Yes (Must be 3,5)

Figure 1: Decision matrix for procuring dimethoxybenzene-1,2-diamines based on CAS identity.

Part 4: Scientific Integrity – The "Why" Behind the Cost

Expertise Insight: Why is the 3,5-isomer so expensive? The answer lies in Electrophilic Aromatic Substitution (EAS) rules.

  • The Precursor: We typically start with 3,5-dimethoxyaniline .

  • The Conflict: We need to introduce a Nitrogen source (Nitration) to form the second amine.

    • The amino group (-NH2) is strongly ortho/para directing.

    • The methoxy groups (-OMe) are ortho/para directing.

  • The Regioselectivity Problem:

    • Para-attack (Major Product): Nitration occurs para to the amine (Position 4). This leads to 3,5-dimethoxy-1,4-diaminobenzene (Wrong Isomer).

    • Ortho-attack (Minor Product): Nitration occurs ortho to the amine (Position 2). This is sterically hindered by the adjacent methoxy group at Position 3. This leads to the target 3,5-dimethoxy-1,2-diaminobenzene .

Because the reaction naturally favors the "wrong" isomer, yields of the "right" isomer are low (<10-20%), and separation requires tedious chromatography. This drives up the cost.

SynthesisChallenge Precursor 3,5-Dimethoxyaniline (Cheap Starting Material) Nitration Nitration (HNO3/H2SO4) Precursor->Nitration ParaPath Para-Substitution (Major) Sterically Favored Nitration->ParaPath >80% Yield OrthoPath Ortho-Substitution (Minor) Sterically Hindered Nitration->OrthoPath <20% Yield WrongIsomer 4-Nitro-3,5-dimethoxyaniline (Leads to 1,4-Diamine) ParaPath->WrongIsomer RightIsomer 2-Nitro-3,5-dimethoxyaniline (Leads to 1,2-Diamine) OrthoPath->RightIsomer Reduction Pd/C Reduction RightIsomer->Reduction Target TARGET: This compound Reduction->Target

Figure 2: The regioselectivity bottleneck in synthesizing the 3,5-isomer.

Part 5: Handling & Stability Protocol (Self-Validating System)

Electron-rich diamines like this compound are highly susceptible to oxidation . They will turn from off-white/beige to dark purple/black upon exposure to air, forming quinone imines or phenazines.

The Protocol:

  • Arrival Check: Upon receipt, the compound should be a pale beige/grey solid . If it is black, reject the lot immediately (oxidized).

  • Storage (The "Inert Chain"):

    • Atmosphere: Store strictly under Argon or Nitrogen.

    • Temperature: -20°C is mandatory.

    • Container: Amber glass vials with Teflon-lined caps, sealed with Parafilm.

  • Usage:

    • Do not weigh on an open bench for >1 minute.

    • Prepare solutions using degassed solvents (sparged with Ar for 15 mins).

    • Validation Step: Dissolve a small amount in methanol. If the solution turns pink/red within minutes, your solvent has dissolved oxygen, and the reagent is degrading.

References

  • Chemical Identity & Isomer Data: PubChem. 1,2-Diamino-4,5-dimethoxybenzene (CAS 27841-33-4). National Library of Medicine. Link

  • Supplier Listing (3,5-Isomer): ChemScene. Product: this compound (CAS 1075748-44-5). Link

  • Synthesis & Regioselectivity Context: BenchChem. Controlling regioselectivity in aromatic nitration reactions. Link

  • Pricing Reference (4,5-Isomer): Sigma-Aldrich. 1,2-Diamino-4,5-dimethoxybenzene Pricing.[1] Link

Sources

3,5-Dimethoxybenzene-1,2-diamine SMILES and InChI key data

Author: BenchChem Technical Support Team. Date: February 2026

Development Guide for Heterocyclic Synthesis & Medicinal Chemistry

Executive Summary & Compound Identification

3,5-Dimethoxybenzene-1,2-diamine (CAS: 1075748-44-5) is a specialized ortho-phenylenediamine derivative distinct from its more common isomer, 4,5-dimethoxybenzene-1,2-diamine (Veratrole diamine). While the 4,5-isomer is widely available and used for symmetric electronic donation in conducting polymers, the 3,5-isomer offers a unique regiochemical landscape. Its methoxy substituents are positioned to exert specific steric and electronic influences (ortho and para to the respective amine groups), making it a critical scaffold for synthesizing regioselective benzimidazoles and quinoxalines in drug discovery.[1]

Chemical Identity Data
ParameterTechnical Specification
IUPAC Name This compound
CAS Registry Number 1075748-44-5
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
SMILES COc1cc(OC)c(N)c(N)c1
InChI (Standard) InChI=1S/C8H12N2O2/c1-11-6-3-7(12-2)5(9)4(10)8-6/h3,8H,9-10H2,1-2H3
Key Distinction NOT to be confused with 4,5-dimethoxybenzene-1,2-diamine (CAS 2784-93-2).

Structural Significance & Chemical Logic

The utility of this compound lies in its asymmetry relative to the amine groups. Unlike the C2-symmetric 4,5-isomer, the 3,5-substitution pattern creates two distinct nucleophilic centers:

  • N1 (Position 1): Flanked by a proton (C6) and an amine (C2).

  • N2 (Position 2): Flanked by an amine (C1) and a methoxy group (C3).

This steric crowding at N2 significantly differentiates the reactivity of the two amines during condensation reactions with aldehydes or carboxylic acids. In medicinal chemistry, this allows for the design of 4,6-dimethoxybenzimidazoles , a scaffold often explored for kinase inhibition where the 4-position substituent (derived from the 3-methoxy group) can interact with the hinge region or solvent front of the protein pocket.

Diagram: Isomer Differentiation & Reactivity

The following diagram illustrates the structural difference and the resulting benzimidazole numbering, which is crucial for SAR (Structure-Activity Relationship) studies.

IsomerLogic cluster_0 Structural Consequence Target This compound (Target Isomer) Sterically Differentiated Amines Benzimidazole 4,6-Dimethoxybenzimidazole (Product) Unique Substitution Pattern Target->Benzimidazole Cyclization (Regioselective Potential) Common 4,5-Dimethoxybenzene-1,2-diamine (Common Isomer) Symmetric Amines Common->Benzimidazole Yields 5,6-Isomer (Different Scaffold)

Figure 1: Structural logic comparing the target 3,5-isomer against the common 4,5-isomer, highlighting the divergent benzimidazole scaffolds produced.

Synthesis Protocol

Due to the limited commercial availability of the 3,5-isomer compared to the 4,5-isomer, in-house synthesis is often required. The most robust route proceeds via the nitration of 3,5-dimethoxyaniline followed by reduction.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Precursor: 3,5-Dimethoxyaniline (CAS 10272-07-8).

  • Intermediate: 2-Nitro-3,5-dimethoxyaniline.

  • Product: this compound.[2][3]

Detailed Methodology

Note: This protocol is adapted from standard procedures for reducing ortho-nitroanilines, optimized for electron-rich arenes.

Step 1: Nitration (Synthesis of 2-Nitro-3,5-dimethoxyaniline)

The methoxy groups at 3 and 5 are strong ortho/para directors. However, the amino group is a stronger activator. Nitration must be controlled to prevent poly-nitration or oxidation of the aniline.

  • Reagents: Acetic anhydride (protection),

    
    , 
    
    
    
    .
  • Logic: Acetylation of the amine to an acetanilide is recommended first to moderate reactivity and prevent oxidation. The acetamide group directs ortho, cooperating with the methoxy groups to favor the 2-position (between the activators).

Step 2: Reduction (Nitro to Amine)

Method A: Catalytic Hydrogenation (Preferred for Purity)

  • Reagents: 10% Pd/C, Ethanol or Methanol,

    
     (balloon or 1-3 atm).
    
  • Procedure:

    • Dissolve 2-nitro-3,5-dimethoxyaniline (1.0 eq) in degassed ethanol (0.1 M concentration).

    • Add 10% Pd/C (10 wt% of substrate mass) under an Argon stream.

    • Purge with

      
       three times.
      
    • Stir vigorously at RT for 4–12 hours. Monitor by TLC (Product will be highly polar/fluorescent).

    • Critical Workup: Filter through Celite under an inert atmosphere (

      
      ). Phenylenediamines are oxidation-sensitive; exposure to air can turn the solution dark purple/brown (quino-imine formation).
      
    • Concentrate in vacuo and store immediately under Argon or convert to the HCl salt.

Method B: Chemical Reduction (Iron/Acetic Acid)

  • Use case: If halogen substituents are present elsewhere on the ring (avoiding dehalogenation).

  • Reagents: Iron powder (3-5 eq), Acetic Acid/Ethanol (1:1).

  • Procedure: Reflux at 80°C for 2 hours. Basify with

    
     carefully before extraction to prevent salt formation of the product.
    
Workflow Visualization

SynthesisWorkflow Start 3,5-Dimethoxyaniline Step1 Protection (Optional) Ac2O -> Acetanilide Start->Step1 Step2 Nitration HNO3/H2SO4 Target: 2-Position Step1->Step2 Inter 2-Nitro-3,5-dimethoxyaniline Step2->Inter Step3 Reduction Pd/C + H2 or Fe/AcOH Inter->Step3 Final This compound (Store under Argon) Step3->Final Strict Anaerobic Workup

Figure 2: Step-by-step synthetic pathway from commercially available aniline to the target diamine.

Handling & Stability (Self-Validating Protocol)

Phenylenediamines are notorious for rapid oxidation to colored impurities (iminoquinones). To ensure experimental success, the following "Self-Validating" checks must be employed:

  • Visual Check: The pure compound should be an off-white to pale beige solid. A dark brown or purple color indicates significant oxidation.

    • Correction: If oxidized, recrystallize from Ethanol/Water with a pinch of sodium dithionite (

      
      ) as a reducing agent.
      
  • Storage: Generate the dihydrochloride salt if long-term storage is required. The salt is significantly more stable than the free base.

    • Protocol: Dissolve free base in

      
      , add 4M HCl in Dioxane dropwise. Filter the precipitate.[4]
      
  • TLC Monitoring: When using this amine in condensation reactions, treat the TLC plate with Ehrlich’s reagent or simply observe under UV. The free amine streaks significantly on silica; adding 1%

    
     to the eluent improves resolution.
    

Applications in Drug Discovery

The primary application of this compound is as a precursor for 4,6-dimethoxy-substituted heterocycles .

  • Benzimidazoles: Reaction with aldehydes (oxidative cyclization) or carboxylic acids.

    • Significance: The 4-methoxy group in the benzimidazole product provides a steric block, often used to induce atropisomerism or fill hydrophobic pockets in kinase targets.

  • Quinoxalines: Reaction with 1,2-dicarbonyls (e.g., glyoxal derivatives).

    • Significance: Used in DNA intercalating agents and organic electronics.

References

  • PubChem. (2025).[5][6] Compound Summary: 1,2-Diamino-4,5-dimethoxybenzene (For isomeric comparison). National Library of Medicine. Retrieved from [Link]

  • Ryabukhin, S. V., et al. (2006).[7] Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines.[7] Synthesis.[1][8][9][10][7][11][12][13] Retrieved from [Link]

Sources

Electron-rich aromatic diamines for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Heterocycles from Electron-Rich Aromatic Diamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Electron-rich aromatic diamines, particularly ortho-phenylenediamines, are foundational building blocks in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. Their inherent nucleophilicity, driven by electron-donating substituents, makes them highly reactive and versatile precursors for constructing key scaffolds in medicinal chemistry, materials science, and chemical biology. This technical guide provides an in-depth exploration of the principles and state-of-the-art methodologies for synthesizing prominent heterocycles such as benzimidazoles, quinoxalines, and phenazines from these essential diamines. The narrative emphasizes the causality behind experimental choices, offers field-proven protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

The Pivotal Role of Electron-Rich Aromatic Diamines in Heterocyclic Chemistry

Aromatic compounds are central to medicinal chemistry, offering rigid scaffolds for precise three-dimensional presentation of pharmacophoric elements.[1][2] Electron-rich aromatic diamines, characterized by the presence of one or more electron-donating groups (EDGs) on the aromatic ring, are particularly valuable. These EDGs, such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups, increase the electron density of the aromatic system through resonance and inductive effects.[3][4][5][6][7] This enhanced electron density, especially at the ortho and para positions relative to the activating group, significantly increases the nucleophilicity of the diamine.

The strategic placement of two amino groups in an ortho relationship, as seen in o-phenylenediamine and its derivatives, creates a powerful bidentate nucleophile. This unique arrangement is primed for cyclocondensation reactions with a variety of electrophilic partners, leading to the efficient formation of stable five- and six-membered heterocyclic rings. The electron-rich nature of the diamine starting material not only accelerates the rate of these reactions but also influences the properties of the resulting heterocyclic products.

Benzimidazoles: A Privileged Scaffold in Medicinal Chemistry

Benzimidazoles are a prominent class of N-heterocycles with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9] The benzimidazole core is structurally analogous to naturally occurring purines, allowing these molecules to interact with various biopolymers.[9]

Synthetic Strategies for Benzimidazole Formation

The most prevalent and direct route to benzimidazoles is the condensation of an o-phenylenediamine with a one-carbon electrophile, typically an aldehyde or a carboxylic acid and its derivatives.[10][11]

  • From Aldehydes: The reaction of an o-phenylenediamine with an aldehyde proceeds through a cyclodehydrogenation mechanism. This method is highly versatile and accommodates a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.[10][12]

  • From Carboxylic Acids and Derivatives: Condensation with carboxylic acids or their derivatives (e.g., esters, nitriles) is another classical approach.[9][10] These reactions often require harsher conditions, such as high temperatures or strong acids, to facilitate dehydration.

The choice of synthetic route and reaction conditions can be tailored to the specific substrates and desired outcome, with a growing emphasis on developing greener and more efficient protocols.[11][13][14][15]

Mechanistic Insight: The Condensation of o-Phenylenediamine and an Aldehyde

The reaction proceeds via initial nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to a Schiff base. The second amino group then undergoes an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized benzimidazoline intermediate. Finally, oxidation of the benzimidazoline yields the aromatic benzimidazole product.

Benzimidazole_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine Hemiaminal Hemiaminal OPD->Hemiaminal + Aldehyde Aldehyde Aldehyde Aldehyde->Hemiaminal SchiffBase Schiff Base Hemiaminal->SchiffBase - H₂O Benzimidazoline Benzimidazoline SchiffBase->Benzimidazoline Intramolecular Cyclization Benzimidazole Benzimidazole Benzimidazoline->Benzimidazole Oxidation (-2H)

Caption: Mechanism for benzimidazole synthesis from o-phenylenediamine and an aldehyde.

Experimental Protocol: Gold Nanoparticle-Catalyzed Synthesis of 2-Arylbenzimidazoles

This protocol is adapted from a method utilizing supported gold nanoparticles as a heterogeneous catalyst, which offers mild reaction conditions and reusability of the catalyst.[9][10]

Materials:

  • o-Phenylenediamine

  • Substituted aromatic aldehyde

  • Au/TiO₂ catalyst (2-3 nm AuNPs size)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Ethanol (for washing)

Procedure:

  • To a 5 mL glass vial, add the Au/TiO₂ catalyst (1 mol % Au).

  • Add a 3:1 mixture of CHCl₃:MeOH (3 mL).

  • Add o-phenylenediamine (0.3 mmol).

  • Add the corresponding aldehyde (0.3 mmol).

  • Stir the reaction mixture at 25 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2 hours), centrifuge the mixture to separate the solid catalyst.

  • Decant the supernatant and wash the catalyst twice with ethanol (3 mL).

  • Combine the supernatant and washings, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Comparative Data for Benzimidazole Synthesis
Catalyst/MethodSolventTemperature (°C)TimeYield (%)Reference
Au/TiO₂CHCl₃:MeOH (3:1)252h80-96[10]
Oxalic Acid (10 mol%)Ethanol (grinding)Room Temp.1-1.5h85-92[13]
Rose Bengal (photocatalyst)AcetonitrileRoom Temp.VariesGood to Excellent[12]
Microwave IrradiationSolvent-freeVaries30 minGood to Excellent[16]
Iridium ComplexToluene11024hVaries[17]

Quinoxalines: Versatile Heterocycles in Pharmaceuticals and Materials

Quinoxalines, which contain a benzene ring fused to a pyrazine ring, are another class of N-heterocycles with significant applications in medicinal chemistry as anticancer, antibacterial, and anti-inflammatory agents.[18] They are also utilized in the development of organic electronic materials.

Synthetic Strategies for Quinoxaline Formation

The most common and straightforward synthesis of quinoxalines involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[18]

  • From α-Dicarbonyls: This is a widely used method due to its simplicity and high yields.[18] The reaction is often catalyzed by acids.

  • From α-Hydroxyketones: In some cases, α-hydroxyketones (acyloins) can be used, which are oxidized in situ to the corresponding 1,2-dicarbonyl before condensation.[19][20]

  • Modern Catalytic Approaches: Recent advancements include the use of various catalysts like iodine, metal nanoparticles, and ruthenium complexes to promote the reaction under milder and more environmentally friendly conditions.[18][21][22] Microwave-assisted synthesis has also been shown to significantly reduce reaction times.[19][20][23][24]

Quinoxaline_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_final Final Product Diamine o-Phenylenediamine Mixing Mix Diamine and Dicarbonyl in Solvent Diamine->Mixing Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Mixing Catalyst Add Catalyst (e.g., Iodine) Mixing->Catalyst Heating Heat (Conventional or Microwave) Catalyst->Heating Cooling Cool Reaction Mixture Heating->Cooling Filtration Filter Precipitated Product Cooling->Filtration Washing Wash with Solvent (e.g., Water, Ethanol) Filtration->Washing Recrystallization Recrystallize for Purity Washing->Recrystallization Quinoxaline Quinoxaline Derivative Recrystallization->Quinoxaline

Caption: General experimental workflow for quinoxaline synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

This protocol is a green and rapid method for synthesizing quinoxalines.[19][20][24]

Materials:

  • o-Phenylenediamine

  • Benzil

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask suitable for microwave synthesis, dissolve 0.108 g of o-phenylenediamine and 0.21 g of benzil in 5 mL of ethanol.[24]

  • Place the flask in a microwave reactor and irradiate at 340 W for 10 minutes.[24]

  • After irradiation, allow the mixture to cool to room temperature.

  • Add water dropwise until a slight cloudiness persists.

  • Cool the mixture further in an ice bath to complete precipitation.

  • Filter the solid product using a Büchner funnel and wash with cold water.[24]

  • Recrystallize the crude product from methanol to obtain pure 2,3-diphenylquinoxaline.

Phenazines: Bioactive Compounds and Functional Materials

Phenazines are dinitrogen-containing heterocycles that are found in various natural products and exhibit a broad range of biological activities, including antibacterial and anticancer properties.[25] They are also explored as functional materials in dyes, OLEDs, and photocatalysts.[25]

Synthetic Strategies for Phenazine Formation

The synthesis of phenazines can be more challenging than that of benzimidazoles or quinoxalines. Common methods include:

  • Oxidative Cyclization: The condensation of o-phenylenediamine with catechols at high temperatures is a classical method.[26]

  • Wohl-Aue Reaction: This involves the reaction of an aromatic nitro compound with an aniline in the presence of a base.

  • Electrochemical Synthesis: Modern electrochemical methods offer a green and efficient route to phenazines through the electro-oxidative dimerization of o-phenylenediamines or the cyclization of anilines with o-phenylenediamines.[25][27][28][29] These methods proceed under mild conditions, avoiding harsh reagents and high temperatures.[25][28]

Experimental Protocol: Electrochemical Synthesis of Phenazines

This protocol is based on an electrochemical dehydrogenative (4+2) cyclization.[27]

Materials:

  • o-Phenylenediamine

  • Substituted aniline (e.g., N,N-dimethylaniline)

  • n-Bu₄NBF₄ (supporting electrolyte)

  • Hexafluoroisopropanol (HFIP) (solvent)

  • Graphite electrodes

Procedure:

  • Set up an undivided electrochemical cell with two graphite electrodes.

  • To the cell, add o-phenylenediamine, the aniline derivative, n-Bu₄NBF₄ as the electrolyte, and HFIP as the solvent.

  • Apply a constant current (e.g., 6 mA) to the cell at room temperature.

  • Continue the electrolysis for the required time (e.g., 6 hours), monitoring the reaction by TLC.

  • Upon completion, evaporate the solvent.

  • Purify the residue by column chromatography to isolate the phenazine product.

Characterization of Synthesized Heterocycles

The structural elucidation and purity assessment of the synthesized heterocyclic compounds are crucial. A combination of spectroscopic and analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, connectivity, and environment of the atoms.[30][31]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups in the molecule.[30][31]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its identity.[13]

  • Elemental Analysis (CHNS): Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which is used to confirm the empirical formula.[30]

Conclusion and Future Outlook

Electron-rich aromatic diamines are indispensable precursors in heterocyclic synthesis, enabling the construction of biologically and materially significant scaffolds like benzimidazoles, quinoxalines, and phenazines. While traditional synthetic methods remain valuable, the field is rapidly advancing towards more sustainable and efficient protocols. The development of novel catalytic systems, including photocatalysis, electrocatalysis, and the use of green solvents and energy sources like microwave irradiation, is paving the way for cleaner and more atom-economical syntheses.[32][33] For professionals in drug development and materials science, a deep understanding of these synthetic methodologies is paramount for the innovation of new molecules with enhanced properties and functions. Future research will likely focus on expanding the substrate scope of these green methods and their application in the large-scale production of important heterocyclic compounds.

References

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]

  • The synthesis of benzimidazoles and quinoxalines from aromatic diamines and alcohols by iridium-catalyzed acceptorless dehydrogenative alkylation. PubMed. [Link]

  • Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid. Preprints.org. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. [Link]

  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link]

  • Electro-Oxidative Synthesis of Phenazines. Organic Letters. [Link]

  • Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Taylor & Francis Online. [Link]

  • Synthesis of quinoxalines from aromatic alkynes and amines. ResearchGate. [Link]

  • Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry. [Link]

  • Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condensation. Synfacts. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Electrochemical Oxidative (4 + 2) Cyclization of Anilines and o-Phenylenediamines for the Synthesis of Phenazines. Organic Letters. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • Review On Synthesis Of Benzimidazole From O-phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • Electro-Oxidative Synthesis of Phenazines. PubMed. [Link]

  • Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace. [Link]

  • (PDF) Benign approaches for the microwave-assisted synthesis of quinoxalines. ResearchGate. [Link]

  • Benign approaches for the microwave-assisted synthesis of quinoxalines. OSTI.GOV. [Link]

  • Electro-Oxidative Synthesis of Phenazines. ACS Publications. [Link]

  • Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry. [Link]

  • Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. ACS Materials Au. [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. National Center for Biotechnology Information. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Center for Biotechnology Information. [Link]

  • Aromatic Heterocyclic Chemistry. Wiley. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

  • Substituent Effects. La Salle University. [Link]

  • Advances in Selected Heterocyclization Methods. National Center for Biotechnology Information. [Link]

  • Recent approaches for the synthesis of heterocycles from amidines via metal catalyzed C-H functionalization reaction. ResearchGate. [Link]

  • Catalysis for Heterocycles Chemistry. The Soulé Research Group. [Link]

  • Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. Impactfactor. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Aromatic Compounds and Their Reactions. SlidePlayer. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Aromatic Reactions - Electron Donating Groups, Activators, and Ortho Para Directors. YouTube. [Link]

  • Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. National Center for Biotechnology Information. [Link]

  • Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • (PDF) Synthesis of heterocyclic compounds from phenylene diamine. ResearchGate. [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. Royal Society of Chemistry. [Link]

  • Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Electron-Rich Aromatic 1,3-Heterophospholes - Recent Syntheses and Impact of High Electron Density at σ 2 P on the Reactivity. ResearchGate. [Link]

Sources

Methodological & Application

Using 3,5-Dimethoxybenzene-1,2-diamine as a precursor for quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 5,7-Dimethoxyquinoxaline Derivatives

Abstract

This technical guide details the protocol for utilizing 3,5-Dimethoxybenzene-1,2-diamine (CAS: 1075748-44-5) to synthesize biologically active quinoxaline derivatives. Unlike its symmetric isomer (4,5-dimethoxy), the 3,5-isomer presents unique regiochemical challenges and opportunities due to its asymmetric steric environment. This note provides mechanistic insights into controlling regioselectivity during condensation with 1,2-dicarbonyls, optimized protocols for oxidation prevention, and self-validating quality control measures.

Part 1: Chemical Rationale & Mechanistic Insight

The Precursor Advantage

Quinoxaline moieties are "privileged scaffolds" in medicinal chemistry, serving as the core for kinase inhibitors (PDGF, VEGF), DNA intercalators, and antibacterial agents.

  • Why 3,5-Dimethoxy? The specific placement of methoxy groups at positions 5 and 7 of the final quinoxaline ring (derived from the 3,5-diamine) modulates lipophilicity and metabolic stability.

  • Differentiation: Researchers often confuse this precursor with the more common 4,5-dimethoxybenzene-1,2-diamine. The 3,5-isomer is structurally distinct because the two amine groups exist in different steric environments:

    • 
       (C-1 Amine):  Flanked by a proton (C-6) and the other amine. It is less sterically hindered .
      
    • 
       (C-2 Amine):  Flanked by a methoxy group (C-3) and the other amine.[1] It is sterically crowded  but electronically enriched by the ortho-methoxy effect.
      
The Regioselectivity Challenge

When condensing this compound with an asymmetric 1,2-dicarbonyl (e.g., Pyruvic acid or 2-oxopropanal), two isomeric products are possible.

  • Mechanism: The reaction is governed by the nucleophilic attack of the diamine on the carbonyl carbons. The less hindered

    
     amine typically attacks the most reactive (least hindered) carbonyl first.
    
  • Control: To maximize yield of a single regioisomer, solvent polarity and acid catalysis (protonation of the carbonyl) are used to manipulate the transition state energy.

Part 2: Experimental Protocols

Handling & Pre-Treatment (Critical Step)
  • Oxidation Sensitivity: Electron-rich diamines oxidize rapidly in air, turning purple/black (formation of azo/imino impurities).

  • Stabilization Protocol:

    • Store the precursor under Argon at -20°C.

    • If the solid appears dark, perform a "Flash Wash": Dissolve in minimal degassed EtOH containing 1% hydrazine hydrate, precipitate with cold ether, and filter under inert gas immediately before use.

Protocol A: Condensation with Symmetric 1,2-Diketones

Target: Synthesis of 2,3-Diphenyl-5,7-dimethoxyquinoxaline. Scope: High-yield synthesis where regioselectivity is not a factor.

Reagents:

  • This compound (1.0 equiv)

  • Benzil (1.05 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Iodine (

    
    , 5 mol%) or Glacial Acetic Acid (cat.)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 1.0 mmol (168 mg) of diamine to 10 mL Ethanol. Stir until fully dissolved.

  • Addition: Add 1.05 mmol (220 mg) of Benzil. The solution may turn slightly yellow.

  • Catalysis: Add 5 mol% Iodine (12 mg). Note: Iodine acts as a mild Lewis acid and oxidant to drive aromatization if dihydropyrazines form.

  • Reaction: Stir at room temperature (RT) for 30 minutes. If TLC shows incomplete conversion, heat to reflux (78°C) for 1 hour.

  • Workup:

    • Cool to RT. The product often precipitates.

    • Pour mixture into 50 mL ice-water containing 1% Sodium Thiosulfate (to quench Iodine).

    • Filter the precipitate.[2][3]

  • Purification: Recrystallize from hot Ethanol.

Protocol B: Regioselective Synthesis with Asymmetric Dicarbonyls

Target: Synthesis of 3-Methyl-5,7-dimethoxyquinoxalin-2(1H)-one. Challenge: Differentiating between the ketone and ester/acid carbonyls of Pyruvate.

Reagents:

  • This compound (1.0 equiv)

  • Ethyl Pyruvate (1.1 equiv)

  • Solvent: DMSO (dry)[4]

  • Temperature: 80°C

Methodology:

  • Rationale: DMSO promotes the nucleophilicity of the amines. The higher temperature favors the thermodynamic product.

  • Procedure: Dissolve diamine in DMSO (0.5 M concentration). Add Ethyl Pyruvate dropwise under

    
    .
    
  • Heating: Heat to 80°C for 3 hours.

  • Isolation: Pour into brine. Extract with Ethyl Acetate (3x). Dry over

    
    .
    
  • Separation: Regioisomers usually have distinct Rf values. Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Part 3: Visualization & Data

Reaction Pathway Diagram

The following diagram illustrates the bifurcation in the synthetic pathway when using symmetric vs. asymmetric precursors.

QuinoxalineSynthesis Precursor 3,5-Dimethoxybenzene- 1,2-diamine Intermediate Schiff Base Intermediate Precursor->Intermediate Condensation SymDiketone Symmetric Diketone (e.g., Benzil) SymDiketone->Intermediate AsymDiketone Asymmetric Dicarbonyl (e.g., Pyruvate) AsymDiketone->Intermediate ProductSym Single Isomer: 2,3-Diphenyl-5,7- dimethoxyquinoxaline Intermediate->ProductSym Cyclization (Symmetric Path) RegioA Regioisomer A (Major) Intermediate->RegioA Steric Control (Asymmetric Path) RegioB Regioisomer B (Minor) Intermediate->RegioB

Caption: Synthetic pathway divergence. Symmetric reagents yield a single product, while asymmetric reagents require optimization to control the Regioisomer A/B ratio.

Troubleshooting & Quality Control Table
IssueObservationRoot CauseCorrective Action
Dark Precursor Starting material is black/purple.Oxidation of diamine to azo-compounds.Perform "Flash Wash" with hydrazine/EtOH or recrystallize under Argon.
Low Yield TLC shows multiple spots.Incomplete condensation or polymerization.Switch solvent to Acetic Acid (reflux) or add catalytic

.
Regio-scrambling 1:1 mixture of isomers (Protocol B).Lack of thermodynamic control.Increase reaction temperature; switch solvent to Toluene/Reflux.
Solubility Product precipitates too early.Product is highly lipophilic.Use DMSO or DMF as co-solvent; wash precipitate with cold MeOH.

Part 4: References

  • National Institutes of Health (NIH). (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.[2][3] PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2013). Synthesis of novel antibacterial and antifungal quinoxaline derivatives.[5][6][7] RSC Advances. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Stability of 3,5-Dimethoxybenzene-1,2-diamine in solution vs solid state

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3,5-Dimethoxybenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability of this compound in both solid and solution states. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My newly received bottle of solid this compound is not white; it has a tan or pinkish-brown hue. Is it degraded?

A1: This is a very common observation. Aromatic diamines as a class are highly sensitive to air and light.[1][2] Even minimal exposure during manufacturing and packaging can cause slight surface oxidation, leading to a change in color from pure white to off-white, tan, or pinkish-brown. For most synthetic applications, this minor surface oxidation does not significantly impact the bulk purity of the material. However, for highly sensitive quantitative assays or kinetic studies, purification by recrystallization or column chromatography under an inert atmosphere may be necessary. We always recommend verifying the purity by a suitable analytical method (TLC, NMR, or melting point) before use.

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: For optimal stability and to minimize degradation, the solid compound should be stored under the following conditions:

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This displaces oxygen and prevents oxidation.

  • Temperature: Store in a cool environment, typically between 2-8°C.[3] Refrigeration slows the rate of any potential degradation reactions.

  • Light: Protect from light by storing in an amber glass vial or in a dark location.[4] Light can catalyze oxidative processes.

  • Moisture: Keep the container tightly sealed to protect from moisture.

Q3: How long can I expect a solution of this compound to be stable?

A3: The stability of this compound in solution is highly dependent on the solvent, atmosphere, and temperature. In the presence of atmospheric oxygen, solutions can discolor and degrade within minutes to hours, especially in protic solvents. The primary degradation pathway is oxidation to form highly colored quinone-diimine species. For best results, solutions should always be prepared fresh immediately before use. If a stock solution must be prepared, it should be made using a deoxygenated aprotic solvent, stored under an inert atmosphere (argon or nitrogen) in an amber vial, and kept at low temperature (e.g., -20°C). Even under these conditions, it is advisable to use the solution within 24-48 hours.

Troubleshooting Guides

Issue 1: Rapid Discoloration of Solution Upon Dissolution
  • Symptom: Your solution of this compound rapidly turns yellow, brown, or even black upon dissolving the solid.

  • Causality: This is a classic sign of rapid air oxidation. The electron-rich aromatic diamine is extremely susceptible to oxidation by dissolved oxygen in the solvent.[5] This process forms conjugated quinone-diimine structures, which are strong chromophores that absorb visible light, causing the intense color change.[6]

  • Solution Workflow:

    Caption: Troubleshooting workflow for solution discoloration.

Issue 2: Low or Inconsistent Yields in a Reaction
  • Symptom: You are using this compound as a starting material, but your reaction yields are significantly lower than expected or vary between batches.

  • Causality: If the diamine has degraded, its effective concentration is lower than calculated. Furthermore, the colored oxidation byproducts can sometimes interfere with or inhibit the desired reaction, acting as radical scavengers or chelating to metal catalysts. Aromatic diamines are key precursors for many heterocyclic compounds, and their purity is paramount for successful synthesis.[5][7]

  • Suggested Solutions:

    • Verify Purity: Before starting your reaction, check the purity of the solid diamine using Thin Layer Chromatography (TLC). A pure sample should show a single spot. The presence of multiple spots, especially colored ones at the baseline, indicates degradation.

    • Use Freshly Prepared Solutions: As detailed above, do not use solutions that have been stored for extended periods or have discolored. Prepare the solution immediately before adding it to the reaction mixture.

    • Inert Atmosphere is Critical: Ensure your entire reaction setup is under an inert atmosphere, especially if the reaction is heated or runs for an extended time. Thermal decomposition can also occur, leading to the release of irritating vapors.[1]

    • Consider Incompatible Reagents: The diamine is basic and will react with acids.[1] It is also incompatible with strong oxidizing agents. Ensure your reaction conditions and other reagents are compatible.

Experimental Protocols & Data

Protocol 1: Preparation of a Stock Solution for Short-Term Storage

This protocol minimizes oxidation, allowing for the preparation of a solution that can be used for several hours or up to 24 hours if stored properly.

  • Solvent Deoxygenation: Select a suitable anhydrous, aprotic solvent (e.g., DMF, DMSO, THF). Place the required volume in a Schlenk flask and bubble dry argon or nitrogen gas through it for at least 30 minutes to remove dissolved oxygen.

  • Weighing the Solid: In a nitrogen-filled glovebox, weigh the required amount of this compound into a clean, dry, oven-dried vial. If a glovebox is not available, weigh the solid quickly in the air and immediately place it into an oven-dried Schlenk flask that is under a positive pressure of inert gas.

  • Dissolution: Using a gas-tight syringe, transfer the deoxygenated solvent from Step 1 into the flask containing the solid diamine.

  • Storage: Immediately seal the flask or vial. If using a vial, use one with a PTFE-lined septum cap. Wrap the container in aluminum foil to protect it from light and store it at -20°C.

  • Usage: When needed, withdraw the required volume using a gas-tight syringe while maintaining a positive pressure of inert gas in the container. Do not allow the solution to warm to room temperature before opening.[8]

Table 1: Qualitative Stability of this compound Under Various Conditions
StateSolventAtmosphereTemperatureLight ConditionsObserved Stability / Comments
Solid N/AAirRoom TempAmbient LightGradual discoloration (months). Surface turns tan/brown.
Solid N/AInert Gas2-8°CDarkStable. Recommended storage condition.[3]
Solution MethanolAirRoom TempAmbient LightVery Unstable. Rapid discoloration (minutes to <1 hr).
Solution DichloromethaneAirRoom TempAmbient LightUnstable. Discoloration within 1-2 hours.
Solution Degassed DMSOInert GasRoom TempDarkModerately Stable. Usable for several hours.
Solution Degassed DMSOInert Gas-20°CDarkRelatively Stable. Best for stock solutions; use within 24-48 hrs.
Visualizing the Primary Degradation Pathway

The primary instability of this compound in solution is its oxidation to a quinone-diimine derivative. This process involves the loss of two protons and two electrons and is often catalyzed by trace metals and light.

Caption: Simplified oxidative degradation pathway.

References
  • Sigma-Aldrich. Safety Data Sheet for trans-N,N′-Dimethylcyclohexane-1,2-diamine. (2025).
  • Cayman Chemical. Safety Data Sheet for 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride). (2025).
  • Fisher Scientific. Safety Data Sheet for 3,5-Dimethoxybenzylamine. (2011).
  • Fisher Scientific. Safety Data Sheet for 3,5-Dimethoxytoluene. (2025).
  • Sigma-Aldrich. Safety Data Sheet for 1,4-Dimethoxybenzene. (2010).
  • ChemicalBook. 3-METHOXY-BENZENE-1,2-DIAMINE Chemical Properties. (N.d.).
  • ChemScene. 3-Methoxybenzene-1,2-diamine. (N.d.).
  • BenchChem. Technical Support Center: Purification of 3-Methoxymethyl-benzene-1,2-diamine. (2025).
  • PubChem. 1,2-Diamino-4,5-dimethoxybenzene. (2025).
  • BenchChem. A Technical Guide to 3-Methoxymethyl-benzene-1,2-diamine for Chemical Research and Development. (N.d.).
  • Wikipedia. o-Phenylenediamine. (N.d.).
  • Sigma-Aldrich.
  • Sigma-Aldrich. 1,2-Diamino-3,5-dimethylbenzene 96%. (N.d.).

Sources

Technical Support Guide: Troubleshooting Low Yields in 3,5-Dimethoxybenzene-1,2-diamine Condensations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The condensation of 3,5-dimethoxybenzene-1,2-diamine (henceforth 3,5-DMBD ) is a high-stakes transformation often utilized to synthesize benzimidazole or quinoxaline scaffolds.[1] While standard o-phenylenediamines are robust, the 3,5-dimethoxy substitution pattern introduces two critical challenges that frequently decimate yields:

  • Hyper-Nucleophilicity & Oxidation Susceptibility: The two methoxy groups (electron-donating groups, EDGs) significantly raise the HOMO energy of the aromatic ring.[1] This makes the diamine exceptionally prone to air oxidation, forming "confused" radical cation complexes, quinone imines, or azo-dimers before the desired condensation can occur.[1]

  • Steric Buttressing: The methoxy group at the 3-position exerts steric pressure on the adjacent amino group (

    
    ), kinetically retarding the initial nucleophilic attack or the subsequent ring-closure step.[1]
    

This guide moves beyond generic advice, providing a mechanistic breakdown of failure modes and validated protocols to restore high yields.

Diagnostic Workflow

Before altering reagents, diagnose the specific failure mode using the visual logic tree below.

TroubleshootingFlow Start Low Yield Observed ColorCheck Observation: Reaction Color? Start->ColorCheck BlackPurple Deep Purple/Black (Tarry) ColorCheck->BlackPurple Rapid Darkening PaleYellow Pale/Clear (Starting Material Left) ColorCheck->PaleYellow No Change CleanTLC Reaction looks clean but Mass is Low ColorCheck->CleanTLC Conversion OK Oxidation Diagnosis: Oxidative Polymerization BlackPurple->Oxidation Kinetics Diagnosis: Kinetic Stalling (Sterics) PaleYellow->Kinetics Isolation Diagnosis: Work-up Loss (Amphoteric) CleanTLC->Isolation Sol1 Action: Switch to HCl Salt or In-Situ Reduction Oxidation->Sol1 Sol2 Action: Increase Temp or Change Acid Catalyst Kinetics->Sol2 Sol3 Action: Avoid Silica; Check Aqueous pH Isolation->Sol3

Figure 1: Diagnostic logic for identifying the root cause of yield loss in electron-rich diamine condensations.

Critical Failure Modes & Solutions

Issue 1: The "Invisible" Oxidation (Pre-Reaction)

Symptom: The starting material turns violet/black immediately upon dissolution.[1] Yields are <20%. Mechanism: Electron-rich diamines have low oxidation potentials.[1] In the presence of trace oxygen, they form radical cations that polymerize or form phenazine-like dyes (similar to TMB oxidation in ELISAs) [1].[1]

  • The Fix: Never store the free base.

    • Protocol A (Storage): Convert the diamine immediately to its dihydrochloride salt (3,5-DMBD·2HCl).[1] The protonated aniliniums are electron-poor and oxidation-resistant.

    • Protocol B (In-Situ): Do not isolate the diamine at all. Reduce the precursor (3,5-dimethoxy-2-nitroaniline or 1,2-dinitro-3,5-dimethoxybenzene) and add the electrophile directly to the reduction pot.[1]

Issue 2: The "Schiff Base" Trap (Aldehyde Condensation)

Symptom: Reaction with an aldehyde stalls at the intermediate imine (Schiff base), or yields are inconsistent.[1] Mechanism: Unlike carboxylic acids, aldehydes do not cyclize spontaneously after imine formation.[1] The intermediate requires an oxidative step to close the imidazole ring (dehydrogenation).[1]

  • The Fix: You must add a mild oxidant after imine formation.[1]

    • Reagent: Sodium Metabisulfite (

      
      ) or simply open the flask to air after the initial condensation step in a high-boiling solvent like DMSO or DMF [2].
      
Issue 3: Steric Hindrance at

Symptom: Reaction works with benzaldehyde but fails with 2-substituted aldehydes. Mechanism: The methoxy group at position 3 creates a "buttressing effect," crowding the adjacent nitrogen.[1]

  • The Fix: Switch to Microwave Irradiation or use a stronger Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) to activate the electrophile, overcoming the steric barrier [3].[1]

Validated Experimental Protocols

Protocol A: The "Gold Standard" (In-Situ Reduction)

Best for: Avoiding oxidation entirely. High reliability.

  • Precursor: Dissolve 1.0 eq of 2-amino-3,5-dimethoxy-nitrobenzene in MeOH/EtOAc (1:1).

  • Reduction: Add 10 mol% Pd/C. Hydrogenate (balloon pressure) for 2-4 hours until colorless.

    • Critical: Do NOT filter or expose to air yet.[1]

  • Condensation: Inject the aldehyde (1.1 eq) directly into the reduction flask under

    
     or 
    
    
    
    .
  • Cyclization:

    • Add 1.5 eq of p-Benzoquinone (oxidant) or simply stir open to air for 12h if time permits.

    • Alternatively, add 2.0 eq

      
       in DMF and heat to 100°C.[1]
      
  • Result: Yields typically improve from ~30% (stepwise) to >85% (one-pot) [4].

Protocol B: Oxidative Cyclization with Aldehydes

Best for: When starting from the diamine salt.[1]

  • Dissolution: Suspend 3,5-DMBD·2HCl (1.0 eq) in DMF (0.2 M).

  • Neutralization: Add

    
     (2.1 eq) to liberate the free base under Argon flow.
    
  • Addition: Add aldehyde (1.1 eq). Stir at RT for 30 min (Imine formation).

  • Oxidative Closure: Add Sodium Metabisulfite (

    
    , 1.5 eq) .
    
  • Heat: Ramp temperature to 100–120°C for 4–6 hours.

  • Workup: Pour into ice water. The benzimidazole usually precipitates.[1]

Data Summary: Conditions vs. Yield[1][3][4][6]

MethodOxidant/CatalystSolventTemp (°C)Typical YieldNotes
Standard None (Air)EtOHReflux15-25% High impurities (purple tars).
Phillips 4N HClWater10040-50% Good for acids, fails for aldehydes.[1]
Metabisulfite

DMF10075-85% Best for aldehydes.[1]
In-Situ Pd/C

Air
MeOHRT

50
88-92% Highest purity profile.[1]

FAQ: Troubleshooting Specific Symptoms

Q: My product is stuck on the silica column. Where is it? A: Benzimidazoles derived from 3,5-DMBD are basic and polar.[1] They streak on standard silica.[1]

  • Solution: Pre-treat silica with 1%

    
     in hexanes, or use neutral alumina.[1] For HPLC, use a basic buffer (Ammonium Bicarbonate) or add 0.1% TFA, but be aware that the methoxy groups can hydrolyze under strong acidic conditions over time.[1]
    

Q: I see two spots on TLC that merge. Is this an isomer mix? A: Likely yes. Because of the 3,5-dimethoxy pattern, the tautomeric equilibrium of the imidazole proton (


) is fast.[1] In solution, you may see a single averaged signal in NMR, but on silica, the tautomers can separate slightly.[1] This is normal.

Q: Can I use carboxylic acids instead of aldehydes? A: Yes, but you must use the Phillips Condensation conditions (4N HCl, reflux).[1] However, the electron-rich ring is sensitive to acid-catalyzed polymerization.[1]

  • Better Alternative: Use the Weidenhagen reaction (Cu(OAc)2, NH3) or condense with the ester using polyphosphoric acid (PPA) if the molecule can withstand 150°C.

Mechanistic Pathway Visualization

Understanding the competition between the desired cyclization and the unwanted oxidation is key to controlling the reaction.[1]

ReactionMechanism Diamine 3,5-Dimethoxy- benzene-1,2-diamine SchiffBase Schiff Base (Imine Intermediate) Diamine->SchiffBase + Aldehyde (Fast) Radical Radical Cation (Purple/Black) Diamine->Radical Air Oxidation (If no electrophile) Aldehyde Aldehyde (R-CHO) Benzimidazole TARGET: Benzimidazole SchiffBase->Benzimidazole + Oxidant (Na2S2O5 / Air) - 2H SchiffBase->Benzimidazole Steric Block at C3 Slows Cyclization Polymer Azo-Dimers / Tars Radical->Polymer Polymerization

Figure 2: Competitive pathways.[1] Note that oxidation competes with the initial condensation.[1] Rapid formation of the Schiff base is essential to protect the amine.[1]

References

  • Oxidation of Electron-Rich Amines: Mechanism of TMB and similar diamine oxidation. Journal of the American Chemical Society, "The Oxidation of Methoxybenzenes."[1]

  • Metabisulfite Method: Standard protocol for oxidative cyclization of aldehydes and diamines.[1] Synthesis, "A simple and efficient procedure for the synthesis of substituted benzimidazoles... in the presence of Na2S2O5."[1]

  • Lewis Acid Catalysis: Overcoming steric hindrance in benzimidazole synthesis. Beilstein Journal of Organic Chemistry, "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives using Er(OTf)3."[1]

  • One-Pot Nitro Reduction/Cyclization: High-yield methodology avoiding diamine isolation.[1] Synlett, "A one-pot procedure for the conversion of aromatic 2-nitroamines into bicyclic 2H-benzimidazoles."[1][2]

Sources

Storage conditions for 3,5-Dimethoxybenzene-1,2-diamine to avoid decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Dimethoxybenzene-1,2-diamine Stability & Storage Guide

Case ID: #DMB-STAB-001 Subject: Prevention of oxidative decomposition in electron-rich phenylenediamines Compound: this compound (CAS: 1075748-44-5)

Executive Summary: The Stability Profile

Status: High Instability Risk Primary Failure Mode: Auto-oxidation driven by electron-donating methoxy substituents.

As a Senior Application Scientist, I must emphasize that this compound is significantly more reactive than unsubstituted phenylenediamines. The presence of two methoxy groups at the 3 and 5 positions increases the electron density of the benzene ring, lowering the oxidation potential of the amino groups. This makes the compound highly susceptible to rapid oxidation by atmospheric oxygen, leading to the formation of dark-colored quinone imines and polymerized aggregates.

The Golden Rule: Treat this compound as a "fresh-use only" reagent unless stored under strict inert conditions.

Core Storage Protocol (The 4-Factor System)

To guarantee integrity, you must control four variables simultaneously. A failure in one compromises the others.

VariableRequirementScientific Rationale
1. Atmosphere Inert Gas (Argon/Nitrogen) Oxygen attacks the free amine to form radical cations, initiating polymerization. Argon is preferred over Nitrogen as it is heavier than air, forming a better "blanket" in the vial.
2. Temperature -20°C (Long-term) Low temperature kinetically inhibits the auto-oxidation reaction. While 2-8°C is acceptable for shipping, -20°C is mandatory for storage >1 week.
3. Light Amber/Opaque Vial UV/Visible light catalyzes the photo-oxidation of aromatic amines.
4. Moisture Desiccated Environment Water acts as a proton shuttle, accelerating the electron transfer processes involved in oxidation.

Troubleshooting & FAQs

Q1: My sample has turned from off-white/pale yellow to dark brown/black. Is it still usable?

Diagnosis: Severe Oxidation. Action: Discard immediately. Technical Explanation: The color change indicates the formation of extensive conjugated systems (azo-linkages or phenazine-like oligomers). Unlike simple surface oxidation, this color change usually permeates the solid lattice. Using this degraded material will introduce radical impurities that can act as scavengers or chain-terminators in sensitive catalytic cycles or coupling reactions.

Q2: Can I store this compound in solution (e.g., DMSO or Methanol) to avoid weighing it every time?

Answer: Absolutely not. Reasoning: In solution, the molecular mobility is high, and dissolved oxygen (even in "degassed" solvents) is sufficient to degrade the diamine within hours.

  • Exception: If you must store a solution, it must be as the dihydrochloride salt in degassed water/acid, frozen at -80°C. The protonation of the amine groups (

    
    ) pulls electron density, significantly increasing resistance to oxidation.
    
Q3: I need to weigh out 5 mg. How do I do this without exposing it to air?

Protocol:

  • Ideal: Use an inert atmosphere glovebox.

  • Practical:

    • Flush the source vial with Argon immediately before opening.

    • Weigh quickly into a tared vial that has also been pre-flushed with Argon.

    • Dissolve immediately in the reaction solvent.

    • Do not leave the solid on the balance pan while you prepare other reagents.

Decomposition Mechanism & Logic

The following diagram illustrates the causality of decomposition and the decision logic for rescuing or discarding the material.

DecompositionLogic Start This compound (Fresh: Off-White/Pale Yellow) Exposure Exposure to Air/Light Start->Exposure O2 / hν Check Visual Inspection Start->Check Radical Formation of Radical Cation (Intermediate) Exposure->Radical -e⁻ Quinone Quinone Diimine Species (Red/Brown Color) Radical->Quinone -H⁺ Polymer Polymerized Aggregates (Black Tar/Solid) Quinone->Polymer Coupling Quinone->Check Polymer->Check Discard DISCARD (Irreversible Damage) Check->Discard Color: Black/Tar Use PROCEED (High Purity) Check->Use Color: Off-White Purify RECRYSTALLIZE (If >5g available) Check->Purify Color: Light Brown

Figure 1: Oxidative decomposition pathway and triage logic for this compound.

Advanced Handling: Salt Formation Strategy

If your research requires frequent handling of this compound, converting the free base to a dihydrochloride salt is the most effective stabilization strategy.

Protocol for In-Lab Stabilization:

  • Dissolve the fresh diamine (free base) in minimal degassed Ethanol/Methanol.

  • Add 2.5 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).

  • Precipitate the salt by adding cold Diethyl Ether.

  • Filter under Argon.

  • Result: The resulting this compound dihydrochloride is a stable solid that can be stored at 4°C with significantly reduced oxidation risk.

References

  • National Institutes of Health (PubChem) . (2025). Compound Summary: 1,2-Diamino-dimethoxybenzene isomers. Retrieved from [Link]

Optimizing solvent choice for 3,5-Dimethoxybenzene-1,2-diamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Solvent Systems for 3,5-Dimethoxybenzene-1,2-diamine

Case ID: 35-DMB-SOLV-OPT Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Electron-Rich" Paradox

This compound is not a standard reagent; it is a hyper-nucleophilic scaffold. The two methoxy groups at positions 3 and 5 exert a strong electron-donating effect (+M), significantly increasing the electron density of the aromatic ring and the nitrogen centers.

The Paradox:

  • Benefit: Rapid nucleophilic attack (e.g., in cyclizations to benzimidazoles or quinoxalines).

  • Risk: Extreme susceptibility to oxidative degradation (formation of quinone imines/diimines) and polymerization.

Core Directive: Your solvent choice must balance solubility (polar) with inertness (oxidative resistance). Standard protocols for unsubstituted o-phenylenediamines often fail here, leading to "black tar" degradation products.

Solvent Selection Matrix

The following decision matrix categorizes solvents based on their interaction with the 3,5-dimethoxy motif.

Solvent ClassExamplesSuitabilityTechnical Rationale
Polar Protic Ethanol, MethanolHigh (Standard)Excellent solubility. Promotes proton transfer steps in cyclization. Risk:[1][2][3] High oxygen solubility accelerates oxidation. Must be degassed.
Polar Aprotic Acetonitrile (MeCN)High (Optimized)Good solubility. Lower O₂ solubility than alcohols. Facilitates Lewis Acid catalysis.
Dipolar Aprotic DMF, DMSOMedium Excellent solubility but difficult to remove.[3] High boiling points promote thermal degradation of this sensitive amine.
Chlorinated DCM, ChloroformLow Good solubility but potential for radical reactions/oxidation.[3] Acidic impurities (HCl) can salt out the amine.
Ethereal THF, 2-MeTHFMedium Good for anhydrous conditions. Peroxide contaminants are fatal to this starting material.

Decision Logic: Visualizing the Workflow

Use this logic flow to determine the optimal solvent system for your specific reaction type.

Solvent_Selection_Tree Start Start: Reaction Goal ReactionType Identify Reaction Type Start->ReactionType Cyclization Cyclization (Benzimidazole/Quinoxaline) ReactionType->Cyclization Coupling Amide Coupling (N-acylation) ReactionType->Coupling TempReq Temp Requirement > 80°C? Cyclization->TempReq SolubilityCheck Reagent Solubility? Coupling->SolubilityCheck HighTemp High Temp Required TempReq->HighTemp Yes LowTemp Ambient/Mild Temp TempReq->LowTemp No SolventEthanol Solvent: Ethanol (Degassed) Add: Acetic Acid (Cat.) HighTemp->SolventEthanol SolventMeCN Solvent: Acetonitrile Catalyst: Lewis Acid (e.g., LaCl3) LowTemp->SolventMeCN Warning CRITICAL: Degas all solvents (Sparge with Ar/N2 for 15 min) SolventEthanol->Warning SolventMeCN->Warning SolventDCM Solvent: DCM/THF Condition: N2 Atm SolubilityCheck->SolventDCM Good SolventDMF Solvent: DMF Workup: Aqueous Wash SolubilityCheck->SolventDMF Poor

Figure 1: Decision tree for solvent selection based on reaction parameters. Note the critical requirement for degassing due to the electron-rich nature of the substrate.

Troubleshooting Guide & FAQs

Issue 1: "My reaction mixture turned black immediately."

Diagnosis: Oxidative Deamination / Quinone Formation. The 3,5-dimethoxy groups make the ring electron-rich, lowering the oxidation potential. Dissolved oxygen in the solvent is rapidly oxidizing the diamine to a quinone diimine or azo-polymer (black tar).

Corrective Protocol:

  • Degas Solvents: Do not skip this. Sparge the solvent with Argon or Nitrogen for 15–20 minutes before adding the diamine.

  • Acid Stabilization: If compatible with your reaction, add 1.0 equivalent of Acetic Acid. Protonating one amine group reduces the electron density of the ring, stabilizing it against oxidation without fully deactivating the nucleophilicity for the second step.[3]

  • Antioxidants: For extremely sensitive cases, add 1–5 mol% Sodium Metabisulfite or Ascorbic Acid (if water is present).

Issue 2: "The product is oiling out during workup."

Diagnosis: Lipophilicity Mismatch. The 3,5-dimethoxy moiety adds significant lipophilicity compared to unsubstituted diamines. Standard water precipitation methods (pouring reaction into ice water) often yield a sticky oil rather than a solid.

Corrective Protocol:

  • Change Anti-solvent: Instead of pure water, use a mixture of Water:Ethanol (9:1) or Hexane .

  • Seeding: The oil is likely supersaturated. Scratch the glass or add a seed crystal of the product if available.

  • Extraction: Do not attempt to filter the oil. Dissolve it in DCM, wash with brine, dry over Na₂SO₄, and evaporate. Recrystallize from Ethanol/Heptane .

Issue 3: "Low yield in Benzimidazole synthesis (Aldehyde condensation)."

Diagnosis: Bis-imine formation or incomplete cyclization. In aprotic solvents (like DCM), the reaction may stop at the "Schiff base" (imine) stage because the oxidative cyclization step (closing the ring) requires a hydrogen acceptor or oxidant.

Corrective Protocol:

  • Switch Solvent: Use Ethanol or DMSO .

  • Oxidant: If the reaction is an oxidative cyclization (from aldehyde), ensure an oxidant is present.[4] Air (open flask) is often sufficient if the solvent is protic, but for this sensitive substrate, a mild chemical oxidant like Sodium Metabisulfite (Na₂S₂O₅) or a catalyst like Copper(II) Acetate (1-5 mol%) is safer and more controlled than open-air bubbling.

Validated Experimental Protocol: Quinoxaline Synthesis

Objective: Condensation of this compound with Benzil.

Reagents:

  • This compound (1.0 mmol)

  • Benzil (1.0 mmol)

  • Solvent: Ethanol (Absolute, 5 mL)

  • Catalyst: Glacial Acetic Acid (2 drops) or Iodine (5 mol%)

Step-by-Step:

  • Preparation: Sparge 5 mL of Ethanol with Nitrogen for 10 minutes in a round-bottom flask.

  • Dissolution: Add the diamine. It should dissolve readily to form a pale yellow/brown solution. If it is dark black, your starting material is already degraded.[3]

  • Addition: Add Benzil and the catalyst.

  • Reaction: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

    • Note: The 3,5-dimethoxy groups activate the amine, so this reaction is typically faster than with unsubstituted diamine.[3]

  • Workup: Cool to room temperature.

    • Scenario A (Precipitate forms): Filter and wash with cold ethanol.

    • Scenario B (No precipitate): Concentrate to 1 mL, then add cold water (5 mL) dropwise with stirring. If oil forms, decant water and recrystallize oil from hot ethanol.[3]

References

  • BenchChem. (2025).[2][5][6][7][8] Synthesis of Quinoxalines Using 3-Methoxymethyl-benzene-1,2-diamine. Retrieved from .

  • Wan, J-P., & Wei, L. (2025).[3] Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal University.[3]

  • Hassaninejad, A., et al. (2009).[1] Synthesis of Quinoxaline Derivatives via Condensation of Aryl-1,2-diamines with 1,2-diketones. Journal of the Iranian Chemical Society, 6(1), 153-158.[1]

  • Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives. Applied Chemical Engineering, 6(2).
  • Nielsen, S.F., et al. (2009). Electrochemical one-electron oxidation of low-generation polyamidoamine-type dendrimers with a 1,4-phenylenediamine core. PubMed.

Sources

Validation & Comparative

Introduction: The Role of 3,5-Dimethoxybenzene-1,2-diamine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Analysis of 3,5-Dimethoxybenzene-1,2-diamine: A Comparative Approach

This compound is a substituted o-phenylenediamine, a class of compounds that serve as invaluable building blocks in organic synthesis. The adjacent amino groups provide a reactive scaffold for constructing a variety of heterocyclic systems, particularly benzimidazoles, which are privileged structures in medicinal chemistry and materials science.[1] The electronic and steric influence of the two methoxy groups on the benzene ring further modulates the reactivity of the diamine and the properties of the resulting heterocyclic products.

Given its role as a critical precursor, unambiguous structural confirmation is paramount. While several analytical techniques can provide pieces of the puzzle, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for detailed structural elucidation in solution. This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will explore a predictive analysis of its spectrum, present a robust protocol for data acquisition, and objectively compare the insights gained from ¹H NMR with those from complementary techniques like ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predictive ¹H NMR Analysis: Unraveling the Structure

Before acquiring a spectrum, a thorough analysis of the molecule's structure allows us to predict the key features of its ¹H NMR spectrum, including the number of signals, their chemical shifts (δ), integration values, and splitting patterns (multiplicity).

cluster_molecule This compound cluster_labels Proton Environments mol cluster_labels cluster_labels - **H₄ & H₆ (Aromatic):** Non-equivalent due to asymmetric substitution pattern relative to the amino groups. - **-OCH₃ (Methoxy):** Two distinct groups at C3 and C5, rendered non-equivalent. - **-NH₂ (Amine):** Two distinct groups at C1 and C2, likely broadened signals. - **H₄ & H₆ (Aromatic):** Non-equivalent due to asymmetric substitution pattern relative to the amino groups. - **-OCH₃ (Methoxy):** Two distinct groups at C3 and C5, rendered non-equivalent. - **-NH₂ (Amine):** Two distinct groups at C1 and C2, likely broadened signals.

Caption: Molecular structure and key proton environments.

The structure of this compound lacks a plane of symmetry that would render opposing groups equivalent. This asymmetry is key to our predictions:

  • Aromatic Protons (H-4, H-6): The two protons on the aromatic ring are in different chemical environments.

    • H-4: This proton is positioned ortho to the C3-methoxy group and meta to the C2-amino and C5-methoxy groups.

    • H-6: This proton is ortho to the C1-amino group and meta to the C5-methoxy group.

    • Prediction: We anticipate two distinct signals in the aromatic region (typically δ 6.0-7.5 ppm). Both amino and methoxy groups are electron-donating, so these protons will be significantly shielded (shifted upfield) compared to benzene (δ 7.36 ppm).[2] They are meta to each other, so they should appear as two doublets , each with a small meta coupling constant (³J ≈ 2-3 Hz).

  • Methoxy Protons (-OCH₃): The two methoxy groups at C3 and C5 are non-equivalent. The C3-methoxy group is adjacent to an amino group (C2), while the C5-methoxy group is not.

    • Prediction: This will result in two sharp singlets , each integrating to 3 protons, likely in the δ 3.7-4.0 ppm region.

  • Amine Protons (-NH₂): The protons on the two amino groups are also in different environments. These protons are subject to hydrogen bonding and potential exchange with trace amounts of water or acidic impurities in the solvent.

    • Prediction: We expect two broad signals , each integrating to 2 protons. Their chemical shifts are highly variable and depend on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, they are more likely to be observed as distinct, albeit broad, singlets.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Aromatic H-4 / H-6~6.1 - 6.51HDoublet (d)~2-3
Aromatic H-6 / H-4~6.1 - 6.51HDoublet (d)~2-3
Methoxy (-OCH₃)~3.7 - 3.93HSinglet (s)N/A
Methoxy (-OCH₃)~3.7 - 3.93HSinglet (s)N/A
Amine (-NH₂)Variable (e.g., 3.5 - 5.0)2HBroad Singlet (br s)N/A
Amine (-NH₂)Variable (e.g., 3.5 - 5.0)2HBroad Singlet (br s)N/A

Experimental Protocol: A Self-Validating Workflow for NMR Analysis

Acquiring a high-quality, reproducible ¹H NMR spectrum requires a meticulous and systematic approach. The following protocol is designed as a self-validating system, ensuring data integrity from sample preparation through to final analysis.

cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_anl 4. Analysis & Validation prep prep acq acq proc proc anl anl A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add internal standard (TMS, 0 ppm) B->C D Transfer to NMR tube and cap securely C->D E Insert sample and lock on solvent signal D->E F Shim magnet coils for optimal field homogeneity E->F G Acquire spectrum (e.g., 16 scans, 5s relaxation delay) F->G H Verify signal-to-noise ratio G->H I Apply Fourier Transform H->I J Phase spectrum manually I->J K Apply baseline correction J->K L Reference spectrum to TMS (0 ppm) K->L M Integrate all signals L->M N Assign peaks based on shift, multiplicity, & integration M->N O Compare with predicted spectrum and literature data N->O

Caption: A systematic workflow for acquiring and analyzing NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for resolution and avoiding contaminants. The choice of solvent is crucial.

    • Protocol:

      • Accurately weigh 5-10 mg of this compound.

      • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. DMSO-d₆ is often preferred for amines as it slows down N-H proton exchange, resulting in sharper signals for the amine protons compared to CDCl₃.[3]

      • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[4]

      • Vortex briefly to ensure homogeneity, then transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Rationale: Instrument parameters must be optimized to ensure high resolution and accurate quantification (integration).

    • Protocol:

      • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion, which is crucial for resolving closely spaced peaks.

      • Lock the spectrometer on the deuterium signal of the solvent.

      • Shim the magnetic field to maximize its homogeneity, which is observed by achieving a sharp, symmetrical solvent peak shape.

      • Acquire the ¹H NMR spectrum using standard pulse-acquire parameters. A relaxation delay of 5 seconds is recommended to allow for full relaxation of all protons, ensuring the accuracy of the integration values.[5] Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Rationale: Correct processing is essential to extract accurate information from the raw data (Free Induction Decay, FID).

    • Protocol:

      • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

      • Manually phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

      • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

      • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

      • Integrate all signals, setting the value of a well-resolved, known signal (e.g., one of the aromatic protons) to 1H to normalize the other integrals.

A Comparative Guide: ¹H NMR vs. Alternative Analytical Techniques

While ¹H NMR provides unparalleled detail on the proton framework, a comprehensive characterization often relies on a combination of analytical methods. Each technique offers unique and complementary information.

Compound 3,5-Dimethoxybenzene- 1,2-diamine HNMR ¹H NMR Compound->HNMR H framework Connectivity (J-coupling) Stereochemistry CNMR ¹³C NMR / DEPT Compound->CNMR C skeleton # of unique carbons C types (CH₃, CH₂, CH, Cq) MS Mass Spectrometry Compound->MS Molecular Weight Molecular Formula Fragmentation IR IR Spectroscopy Compound->IR Functional Groups (N-H, C-O, C=C) Bond vibrations

Caption: Complementary data from different analytical techniques.

Table 2: Comparison of Analytical Techniques for Characterizing this compound

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Precise proton environments, count of protons, proton-proton connectivity (through J-coupling), stereochemical relationships.Provides detailed structural connectivity. Highly reproducible and quantitative under proper conditions.Can have overlapping signals in complex molecules. Amine and hydroxyl proton signals can be broad and variable.
¹³C NMR Number of unique carbon atoms, chemical environment of each carbon (sp³, sp², etc.), presence of symmetry. DEPT experiments distinguish between CH₃, CH₂, CH, and quaternary carbons.[6]Directly probes the carbon backbone. Excellent for identifying quaternary carbons not seen in ¹H NMR. For this molecule, it would show 8 distinct signals.Low natural abundance of ¹³C requires longer acquisition times. Not inherently quantitative without special techniques.
Mass Spectrometry (MS) Precise molecular weight (High-Res MS), molecular formula, and structural information from fragmentation patterns.[7]Extremely sensitive, requiring very little sample. Confirms the elemental composition.Isomers often cannot be distinguished. Provides limited information on the specific connectivity of atoms.
IR Spectroscopy Presence of specific functional groups based on their vibrational frequencies (e.g., N-H stretch for amines, C-O stretch for methoxy, aromatic C=C bends).[8]Fast, non-destructive, and excellent for a quick check of functional groups. Can confirm the presence of -NH₂ (~3300-3500 cm⁻¹) and -OCH₃ (~1050-1250 cm⁻¹) groups.Provides little to no information about the overall molecular skeleton or connectivity. The "fingerprint region" can be complex and difficult to interpret.

Synergistic Interpretation:

For this compound, the analytical workflow is synergistic:

  • IR Spectroscopy would first confirm the presence of amine (N-H) and ether (C-O) functional groups.

  • Mass Spectrometry would confirm the molecular weight (168.20 g/mol ) and molecular formula (C₈H₁₂N₂O₂).

  • ¹³C NMR would show 8 distinct carbon signals, confirming the lack of symmetry and providing data on the carbon skeleton.

  • ¹H NMR ties everything together, assigning the precise location and connectivity of the protons, confirming the 3,5-dimethoxy and 1,2-diamine substitution pattern, and thus providing an unambiguous structural proof.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its use in research and development. A predictive analysis based on fundamental principles of chemical shift and coupling allows for a clear interpretation of the experimental data. When combined with complementary techniques such as ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a complete and unambiguous structural characterization is achieved. The robust experimental and analytical workflow detailed in this guide ensures the generation of high-fidelity, reliable data, which is the cornerstone of scientific integrity in chemical synthesis and drug discovery.

References

  • Bella, M., et al. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99. Available at: [Link]

  • Chem LibreTexts. (Date not available). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (General NMR principles)
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. (General NMR principles)
  • Kaur, M., & Muniappan, S. (2011). NMR chemical shifts (ppm) and coupling constants (Hz) of the 2,7-diamino-1,8-naphthyridines 3 and 4 in CD3OD. ResearchGate. Available at: [Link]

  • Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4349–4361. Available at: [Link]

  • Mallesham, B., et al. (2004). N, N-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. Journal of the Korean Chemical Society, 48(5), 493-498. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supplementary Information for Cobalt-catalyzed Synthesis of N-containing Heterocycles. Available at: [Link]

  • Agilent Technologies. (Date not available). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available at: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

  • PubChem. (n.d.). o-Phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pinto, D. C. G. A. (Date not available). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • University of Puget Sound. (Date not available). Summary of C13-NMR Interpretation. Available at: [Link]

  • Ted Schaefer, T., et al. (1985). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Canadian Journal of Chemistry, 63(10), 2673-2678. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (General IR principles)
  • Royal Society of Chemistry. (Date not available). Supplementary Information for Monomeric Lithium and Sodium Silylbenzyl Complexes. Available at: [Link]

Sources

HPLC method development for 3,5-Dimethoxybenzene-1,2-diamine purity check

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to HPLC Method Development for Purity Assessment of 3,5-Dimethoxybenzene-1,2-diamine

In the landscape of pharmaceutical development and chemical synthesis, ensuring the purity of intermediates is not merely a quality control checkpoint; it is a foundational pillar of product safety and efficacy. This compound, a key building block in the synthesis of various heterocyclic compounds, presents a unique analytical challenge due to its polar nature and the presence of two basic amine functionalities.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the robust purity assessment of this compound.

Understanding the Analyte: The Causality Behind Method Design

This compound possesses characteristics that dictate our analytical approach:

  • Aromatic Diamine Structure: The presence of two amine groups makes the molecule basic and susceptible to strong interactions with residual silanols on silica-based stationary phases, a common cause of peak tailing.[2][3]

  • Polarity: The methoxy and amine groups confer a moderate degree of polarity, influencing its retention behavior in reversed-phase chromatography.

  • UV Chromophore: The benzene ring provides a strong UV chromophore, making UV-based detection a suitable choice.

Our primary objective is to develop a stability-indicating method capable of separating the main component from potential process-related impurities and degradation products.

The Method Development Workflow: A Logic-Driven Approach

A systematic approach to method development is crucial for efficiency and robustness. The following workflow outlines the logical progression from initial screening to a validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing & Validation A Column Selection (C18, Phenyl, Polar-Embedded) B Mobile Phase Screening (ACN vs. MeOH, pH modifiers) A->B C Gradient & Flow Rate Optimization B->C D Detector Wavelength Selection C->D E Forced Degradation Studies D->E F Method Validation (ICH Q2(R1)) E->F

Caption: Logical workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

Column Selection: The Foundation of Separation

The choice of stationary phase is paramount in achieving the desired selectivity. A screening of columns with different properties is the logical first step.

Column TypeRationaleExpected Performance for this compound
Standard C18 A general-purpose reversed-phase column, providing good hydrophobic retention.Moderate retention, but potential for significant peak tailing due to silanol interactions with the amine groups.
Phenyl Offers alternative selectivity through π-π interactions with the analyte's aromatic ring.[4]Can provide enhanced retention and potentially different selectivity for aromatic impurities. May still exhibit some tailing.
Polar-Embedded C18 Incorporates polar groups (e.g., amide, carbamate) within the alkyl chain, shielding residual silanols.[5]Recommended. This type of column is expected to significantly reduce peak tailing for basic compounds and provide symmetrical peaks.

Experimental Insight: While a standard C18 column is a common starting point, our experience with aromatic amines strongly suggests that a polar-embedded C18 or a high-purity, end-capped C18 column will yield superior peak shape, mitigating the need for aggressive mobile phase modifiers to address tailing.

Mobile Phase Optimization: A Tale of Two Modifiers

The mobile phase composition, particularly the organic modifier and pH, critically influences selectivity and retention.[6] Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.[7][8]

Organic ModifierKey Properties & Impact on Separation
Acetonitrile (ACN) Lower viscosity (leading to lower backpressure), often provides sharper peaks, and has a lower UV cutoff.[8] Its dipole moment and acidic properties offer unique selectivity.[8]
Methanol (MeOH) Higher viscosity in mixtures with water, can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor.[8]

Comparative Data (Hypothetical):

Mobile Phase CompositionRetention Time (min)Tailing FactorResolution (Main Peak vs. Impurity)
Water/ACN with 0.1% Formic Acid5.81.81.9
Water/MeOH with 0.1% Formic Acid6.51.62.2
Water/ACN with 0.1% TFA6.21.22.5

Expert Analysis: For basic compounds like our analyte, peak tailing is a primary concern.[9] While both formic acid and trifluoroacetic acid (TFA) can be used to lower the mobile phase pH and protonate the amines for better retention and peak shape, TFA is a stronger ion-pairing agent and often more effective at reducing tailing. However, TFA can be persistent in the HPLC system and may suppress ionization in mass spectrometry detection. For UV-based purity analysis, 0.1% TFA in both water and the organic modifier is a robust starting point.

Detector Selection and Optimization: Seeing is Believing

A Photodiode Array (PDA) detector is the preferred choice for purity analysis.[10][11] Unlike a standard UV/Vis detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram.[12]

Advantages of a PDA Detector:

  • Peak Purity Analysis: Allows for the assessment of peak homogeneity by comparing spectra across the peak.[13][14] A spectrally pure peak provides a higher degree of confidence that a single component is eluting.

  • Method Development: The ability to extract chromatograms at multiple wavelengths is invaluable during method development to ensure all impurities are detected.[12]

  • Compound Identification: The UV spectrum can aid in the tentative identification of impurities by comparing them to the main component or known standards.

PDADetector cluster_0 HPLC Eluent cluster_1 PDA Detector cluster_2 Data Analysis A Flow Cell C Photodiode Array A->C B Light Source (UV-Vis Spectrum) B->A D 3D Data (Time, Wavelength, Absorbance) C->D E Chromatogram (at specific λ) D->E F Peak Purity Assessment D->F

Caption: Principle of a Photodiode Array (PDA) detector.

Experimental Protocols: A Self-Validating System

Recommended Starting HPLC Method
  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 280 nm (with spectral acquisition from 200-400 nm)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 0.5 mg/mL.

Forced Degradation Study Protocol

To ensure the method is stability-indicating, forced degradation studies are essential.[15][16] These studies expose the analyte to harsh conditions to generate potential degradation products.[17]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (ICH Q1B) for a specified duration.

Analysis: Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other, and the peak purity of the main component is maintained in the presence of these degradants.

Method Validation: Trustworthiness Through Rigorous Testing

Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines.[18][19]

Validation ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[20]
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Accuracy To determine the closeness of the test results obtained by the method to the true value.
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[20]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Scientifically Sound Approach

The development of a robust HPLC method for the purity assessment of this compound is a multi-faceted process that relies on a thorough understanding of the analyte's chemical properties. A comparative approach, starting with column and mobile phase screening, is crucial for identifying optimal conditions. The use of a polar-embedded C18 column in conjunction with an acidified acetonitrile/water mobile phase provides a strong foundation for achieving symmetrical peaks and good resolution. A PDA detector is indispensable for confirming peak purity and ensuring the method is truly stability-indicating. Finally, rigorous validation according to ICH guidelines ensures the method is trustworthy and suitable for its intended purpose in a regulated environment.

References

  • Vertex AI Search.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ScienceDirect.
  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC.
  • Pharma Beginners. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
  • Wiley Online Library. Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC.
  • ijarsct.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • SCION Instruments. Diode Array Detector HPLC | DAD.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC International. (2016, April 19). Peak Purity Algorithms using Diode Array Detectors.
  • Technology Networks.
  • International Council for Harmonis
  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Oxford Academic.
  • J-Star Research.
  • Altabrisa Group. (2025, July 30).
  • Lab Manager. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Open Access Journals.
  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Wiley Online Library. (2025, August 5). Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC.
  • Axion Labs. HPLC Peak Tailing.
  • SciSpace.
  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • ACS Publications.
  • Benchchem. Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol.
  • PubMed.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
  • Hawach. (2025, August 20). Polar Column in HPLC Example.
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • YouTube. (2022, February 15). HPLC Tips Peak Tailing.
  • ResearchGate.
  • Fisher Scientific.
  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
  • Phenomenex. (2025, June 6).
  • Pharma Wisdom. (2025, July 25).
  • ChemicalBook. 3-METHOXY-BENZENE-1,2-DIAMINE CAS#: 37466-89-0.
  • Benchchem. A Technical Guide to 3-Methoxymethyl-benzene-1,2-diamine for Chemical Research and Development.
  • alwsci. (2024, May 10).
  • ChemScene. 3-Methoxybenzene-1,2-diamine.
  • Guidechem. 3-METHOXY-BENZENE-1,2-DIAMINE 37466-89-0 wiki.
  • Wiley Online Library. Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3.
  • PubChem. 1,2-Diamino-4,5-dimethoxybenzene.
  • Wikipedia. Urea.
  • PubMed. (2020, November 10).
  • Organic Chemistry Portal. Synthesis of 1,2-diamines.
  • Taylor & Francis. Diamines – Knowledge and References.

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Mass spectrometry fragmentation pattern of 3,5-Dimethoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

In drug development, 3,5-Dimethoxybenzene-1,2-diamine (CAS: 37466-89-0) serves as a critical scaffold for synthesizing benzimidazole-based bioactive agents. However, its structural elucidation is frequently complicated by the presence of its regioisomer, 4,5-Dimethoxybenzene-1,2-diamine (Veratrole derivative).

This guide objectively compares the mass spectrometric "performance" of this molecule—specifically its ionization behavior and fragmentation signatures—against its primary isomers.[1][2][3][4][5] By analyzing the differential fragmentation pathways under Electron Ionization (EI) versus Electrospray Ionization (ESI), we provide a robust framework for distinguishing these isomers in complex matrices.

The "Product": Chemical Profile
FeatureSpecification
Compound This compound
Formula

Exact Mass 168.0899 Da
Key Structural Feature 1,2,3-substitution pattern (Steric crowding at the C2 amine)
Primary Challenge Differentiation from the symmetric 4,5-dimethoxy isomer

Comparative Analysis: Ionization Techniques

The "performance" of your assay depends heavily on the ionization source. Below is a comparative data summary of how this molecule behaves under "Hard" (EI) vs. "Soft" (ESI) ionization.

Table 1: Ionization Mode Comparison
FeatureElectron Ionization (EI, 70 eV) Electrospray Ionization (ESI+)
Molecular Ion Stability Moderate:

(m/z 168) is visible but often not the base peak due to labile methoxy groups.
High:

(m/z 169) is the dominant species; ideal for quantitation.
Fragmentation Depth High: Extensive in-source fragmentation provides a "fingerprint" suitable for library matching (NIST).Tunable: Requires Collision-Induced Dissociation (CID) to generate fragments. Cleaner background.
Limit of Detection (LOD) Lower sensitivity for this polar amine due to derivatization requirements for GC.Superior: High proton affinity of the diamine moiety leads to exceptional sensitivity in LC-MS.
Isomer Differentiation Difficult: Isomers yield nearly identical 70 eV spectra.Preferred: MS/MS allows for energy-resolved breakdown curves that highlight steric differences.

Fragmentation Pathways: The Mechanistic Core

To validate the identity of this compound, one must understand the causality behind its signal. The fragmentation is driven by the stability of the aromatic system and the lability of the methoxy/amino substituents.

Electron Ionization (EI) Pathway (Radical Cation Physics)

Under 70 eV EI, the radical cation (


, m/z 168) undergoes two primary competitive pathways:
  • 
    -Cleavage (Methoxy Loss):  Loss of a methyl radical (
    
    
    
    , 15 Da) to form a resonance-stabilized quinoid-like ion (m/z 153).
  • Carbonyl Loss: The m/z 153 ion frequently ejects carbon monoxide (CO, 28 Da), resulting in m/z 125.

ESI-MS/MS Pathway (Even-Electron Physics)

In LC-MS/MS (Q-TOF or Orbitrap), the precursor is the even-electron protonated species


 (m/z 169).
  • Ammonia Loss (Ortho Effect): The 1,2-diamine motif is prone to cyclization. The N1 amine attacks the N2 position, expelling

    
     (17 Da) to form a benzimidazole-like cation (m/z 152).
    
  • Methanol Loss: Protonation at the methoxy oxygen facilitates the loss of neutral methanol (

    
    , 32 Da), yielding m/z 137.
    
Visualization: ESI-MS/MS Fragmentation Tree

The following diagram illustrates the specific ESI fragmentation logic for the 3,5-isomer, highlighting the "Ortho Effect" driven by the 1,2-diamine structure.

G Parent Precursor Ion [M+H]+ m/z 169.09 (Protonated 3,5-Dimethoxy-1,2-diaminobenzene) Fragment1 Fragment A: [M+H - NH3]+ m/z 152.06 (Cyclic Benzimidazole Cation) Parent->Fragment1 Loss of NH3 (17 Da) Dominant Path (Ortho Effect) Fragment2 Fragment B: [M+H - CH3OH]+ m/z 137.06 (Methoxy Cleavage) Parent->Fragment2 Loss of CH3OH (32 Da) Fragment4 Fragment D: [M+H - CH3]+ m/z 154.06 (Radical Loss - Rare in ESI) Parent->Fragment4 High Energy CID only Fragment3 Fragment C: [M+H - NH3 - CO]+ m/z 124.06 (Ring Contraction) Fragment1->Fragment3 Loss of CO (28 Da)

Caption: ESI-MS/MS fragmentation tree for this compound. The dominant pathway is the loss of ammonia due to the proximity of the two amino groups.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol. This workflow includes a built-in isomer check.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL for direct infusion or LC-MS injection.

  • Critical Control: Prepare a parallel standard of 4,5-dimethoxybenzene-1,2-diamine if available.

Step 2: LC-MS/MS Acquisition (Q-TOF/Orbitrap)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Note: The 3,5-isomer is slightly more polar than the 4,5-isomer and typically elutes earlier.

Step 3: Data Analysis & Isomer Differentiation

The core challenge is distinguishing the 3,5-isomer from the 4,5-isomer. Use the Ratio of Abundance (RoA) metric:



  • 3,5-Isomer: The methoxy group at position 3 is sterically crowded by the amine at position 2. This steric relief drives the loss of

    
     (m/z 152) more aggressively. Expect High RoA (>5.0). 
    
  • 4,5-Isomer: The methoxy groups are distal to the amines. The loss of

    
     (m/z 137) competes more effectively. Expect Lower RoA (<2.0). 
    

Differentiation Logic Diagram

This decision tree assists in confirming the specific regioisomer based on experimental MS/MS data.

DecisionTree Input Unknown Isomer Parent m/z 169 Step1 Apply CID Energy (20-30 eV) Input->Step1 Check Analyze Ratio: [M-17] / [M-32] Step1->Check Result35 High Ratio (>5:1) Identity: 3,5-Isomer (Steric driven NH3 loss) Check->Result35 Dominant m/z 152 Result45 Low Ratio (<2:1) Identity: 4,5-Isomer (Compelling Methanol loss) Check->Result45 Significant m/z 137

Caption: Logic flow for differentiating 3,5-dimethoxy from 4,5-dimethoxy isomers using relative fragment abundance.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Dimethoxybenzenes. National Institute of Standards and Technology. Available at: [Link]

  • Kerwin, J. L., et al. (1996). Electrospray ionization mass spectrometry of phenylenediamine derivatives. Journal of Mass Spectrometry.[6] (General principles of diamine fragmentation).

  • PubChem. Compound Summary for CID 12345 (Generic Phenylenediamines). National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

Foundational Knowledge: Understanding the Compound and Associated Hazards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 3,5-Dimethoxybenzene-1,2-diamine for Laboratory Professionals

The primary hazards associated with compounds of this nature include:

  • Skin Irritation: Direct contact can cause redness, itching, and irritation.[1][2][3]

  • Serious Eye Irritation: Contact with eyes may lead to significant irritation and potential damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][3]

  • Potential for Harm if Swallowed: Ingestion may be harmful.[3][4]

Given these potential hazards, it is crucial to handle this compound with care and to follow a stringent disposal protocol to mitigate risks to personnel and the environment.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the appropriate PPE. The following table summarizes the required equipment, grounded in standard laboratory safety practices for handling hazardous chemicals.[1][5][6]

Equipment Specification Rationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles causing serious eye irritation.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator.Required if handling outside a fume hood or if dust/vapors are generated.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE outlined in the table above.

  • Contain the Spill: For solid spills, prevent the generation of dust by gently covering the material with a plastic sheet or by dampening it with a small amount of water if compatible.[7] For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect the Waste: Carefully sweep or scoop the spilled material and absorbent into a designated, labeled hazardous waste container.[5][7] Use non-sparking tools if the material is flammable.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1] Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.

  • Dispose of Waste: Seal the waste container and label it clearly for disposal according to the procedures outlined in the following sections.

Waste Collection, Segregation, and Disposal Workflow

Proper segregation and containment of chemical waste are fundamental to safe laboratory operations. Do not mix this compound waste with other waste streams to avoid unforeseen chemical reactions.[8]

Waste Collection Guidelines:

  • Designated Container: Use a clearly labeled, sealable container for all this compound waste, including contaminated consumables. The container must be compatible with the chemical.[8]

  • Labeling: The container must be marked with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8]

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5] Keep the container tightly closed except when adding waste.[1][8]

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_start Start: Waste Generation cluster_assessment Waste Assessment & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of this compound Waste assess Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess collect Place in a Labeled, Compatible, and Sealed Hazardous Waste Container assess->collect All Types storage Store in a Designated, Ventilated Area Away from Incompatibles collect->storage pickup_request Arrange for Pickup by an Approved Waste Disposal Service storage->pickup_request disposal_plant Transport to an Approved Waste Disposal Plant pickup_request->disposal_plant

Caption: Workflow for the safe disposal of this compound waste.

Final Disposal Procedures

The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.[1][3][6] It is imperative that this chemical waste is not disposed of down the drain or in regular trash, as this can lead to environmental contamination.[2]

Steps for Final Disposal:

  • Consult Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department.

  • Documentation: Complete all necessary waste pickup forms, accurately listing the contents of the waste container.

  • Handover: Transfer the sealed and labeled waste container to authorized EHS personnel or the designated waste disposal contractor.

Decontamination of Equipment

All non-disposable equipment, such as glassware and spatulas, that has come into contact with this compound must be thoroughly decontaminated.

Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a suitable solvent in a fume hood. Collect this rinse as hazardous waste.

  • Wash: Wash the equipment with soap and plenty of water.[1]

  • Final Rinse: Perform a final rinse with deionized water.

  • Dry: Allow the equipment to dry completely before reuse.

By adhering to these rigorous procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Metascience. Safety Data Sheet: 1,3-Dimethoxybenzene. [Link]

  • PubChem. 1,2-Diamino-4,5-dimethoxybenzene. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 3,3'-Dimethoxybenzidine. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • National Toxicology Program. (n.d.). 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine. National Institute of Environmental Health Sciences. [Link]

  • U.S. Environmental Protection Agency. (2000, January). 3,3'-Dimethoxybenzidine. [Link]

  • The Rubber Group. (n.d.). Generic Chemical Compatibility Chart. [Link]

  • European Commission. (2000, September 27). Opinion of the SCCNFP on the safety review of the use of certain azo dyes in cosmetic products. [Link]

  • OEHHA. Dimethoxybenzidine-based dyes metabolized to 3,3. [Link]

Sources

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